Eupalinolide O
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18+,19+,20-/m0/s1 |
InChI Key |
MAIWERGSXNNKMK-KJXUJBMCSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isolation and Characterization of Eupalinolide O from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of Eupalinolide O, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.
Introduction
Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones.[2][3][4] Among these, this compound has emerged as a compound of interest due to its significant cytotoxic activities against cancer cell lines.[5] This guide details a generalized methodology for its isolation, presents its known physicochemical and biological data, and visualizes its implicated signaling pathways.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be adapted from established procedures for the separation of other structurally similar eupalinolides from Eupatorium lindleyanum.[2] The following protocol is a composite based on these methods.
2.1. Plant Material Collection and Preparation
The aerial parts of Eupatorium lindleyanum are collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then dried in a well-ventilated area away from direct sunlight and ground into a coarse powder.
2.2. Extraction
The powdered plant material is subjected to extraction with a suitable organic solvent to isolate the sesquiterpene lactones.
-
Protocol:
-
Macerate the dried powder of the aerial parts of E. lindleyanum with 95% ethanol at room temperature.
-
Remove the solvent under reduced pressure to obtain a crude ethanol extract.
-
Suspend the crude extract in hot water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the extract. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.[2]
-
2.3. Chromatographic Purification
The enriched fractions are then subjected to various chromatographic techniques to isolate the individual compounds.
-
Column Chromatography:
-
The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., 10:1 to 0:100, v/v).[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of sesquiterpene lactones from E. lindleyanum. The following is a representative protocol adapted for this compound based on the successful separation of Eupalinolide A and B.[2]
-
Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. A common ratio for similar compounds is 1:4:2:3 (v/v/v/v).[2]
-
Equilibration: Thoroughly mix the solvent system and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
Sample Preparation: Dissolve the semi-purified fraction containing eupalinolides in a mixture of the upper and lower phases.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Rotate the column at a set speed (e.g., 900 rpm).
-
Pump the mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions.
-
-
Fraction Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound.
-
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical and Spectrometric Data for this compound
| Property | Data |
| Molecular Formula | C₂₄H₃₀O₉ |
| Mass Spectrometry | |
| [M+H]⁺ | 463.1944 |
| [M+NH₄]⁺ | 480.2212 |
| [M+Na]⁺ | 485.1769 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the known signaling pathways affected by this compound.
References
Eupalinolide O: A Technical Guide on its Chemical Structure and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from the plant Eupatorium lindleyanum DC., this compound has emerged as a compound of interest in oncology research due to its demonstrated anti-cancer properties, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological effects on cancer cells, and the underlying molecular mechanisms of action.
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₈ | [3] |
| Molecular Weight | 418.442 g/mol | [3] |
| CAS Number | 2170228-67-6 | [3] |
| Compound Type | Sesquiterpenoid | [3] |
| Source | Eupatorium lindleyanum DC. | [2] |
Anti-Cancer Activity in Triple-Negative Breast Cancer
This compound has been shown to exhibit significant cytotoxic effects against human triple-negative breast cancer (TNBC) cell lines.[1] Its inhibitory activity is both time- and concentration-dependent.
Quantitative Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in TNBC cell lines, demonstrating its potency.
| Cell Line | Time Point | IC₅₀ (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 |
Data extracted from Zhao et al., 2022.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by inducing apoptosis in TNBC cells through the modulation of reactive oxygen species (ROS) generation and the subsequent regulation of the Akt/p38 MAPK signaling pathway.[1][4]
An overview of the proposed signaling pathway is as follows:
Caption: this compound induced signaling cascade in TNBC cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
To determine the cytotoxicity of this compound, TNBC cell lines (MDA-MB-231 and MDA-MB-453) and a normal human epithelial cell line (MCF 10A) were seeded in 96-well plates.[1] The cells were then treated with varying concentrations of this compound (0, 1, 5, 10, and 20 µM) for 24, 48, and 72 hours.[1] Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated. The resulting formazan crystals were dissolved in a suitable solvent, and the absorbance was measured to determine cell viability.[1][4]
Colony Formation Assay
TNBC and normal epithelial cells were seeded in six-well plates and treated with different concentrations of this compound.[1] The cells were cultured for a period that allowed for colony formation. Subsequently, the colonies were fixed, stained, and counted to assess the long-term proliferative capacity of the cells following treatment with this compound.[1]
Apoptosis Analysis by Flow Cytometry
Apoptosis was evaluated by treating TNBC cells with this compound.[4] The cells were then harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI). The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]
Western Blot Analysis
To investigate the effect of this compound on signaling proteins, TNBC cells were treated with the compound, and whole-cell lysates were prepared.[1] Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against key proteins in the Akt/p38 MAPK pathway and apoptosis-related proteins, followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[1]
The workflow for these experimental procedures can be visualized as follows:
Caption: Workflow for in vitro evaluation of this compound.
Isolation and Synthesis
This compound is a natural product isolated from Eupatorium lindleyanum.[2] The isolation process typically involves extraction from the plant material followed by chromatographic separation techniques to purify the compound. At present, a chemical synthesis pathway for this compound has not been reported in the scientific literature.
Conclusion and Future Directions
This compound is a promising natural compound with potent anti-cancer activity against triple-negative breast cancer. Its mechanism of action involves the induction of apoptosis through the modulation of ROS and the Akt/p38 MAPK signaling pathway. While its biological activities are being actively investigated, a complete chemical characterization, including its IUPAC name, SMILES, and InChI key, is not yet publicly available. Furthermore, the development of a total synthesis method would be invaluable for further pharmacological studies and potential drug development. Future research should focus on these areas to fully unlock the therapeutic potential of this compound.
References
- 1. CAS 2170228-67-6 | this compound [phytopurify.com]
- 2. Unified Total Syntheses of Benzenoid Cephalotane-Type Norditerpenoids: Cephanolides and Ceforalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 4. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
Eupalinolide O: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Sesquiterpene lactones as a class of natural products have garnered significant interest in the scientific community for their potential therapeutic properties, particularly in the realm of oncology. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its anticancer effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Activity Data
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, with a notable efficacy observed in triple-negative breast cancer (TNBC). The following tables summarize the available quantitative data.
| Cell Line | Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | ||
| 72 | 3.57 | [1] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [1] |
| 48 | 7.06 | [1] | ||
| 72 | 3.03 | [1] | ||
| MCF 10A | Non-tumorigenic Breast Epithelial | - | >20 | [1] |
Table 1: Cytotoxicity of this compound on Breast Cancer and Normal Epithelial Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate a time- and concentration-dependent cytotoxic effect on triple-negative breast cancer cells, with minimal impact on non-cancerous cells.[1]
Anticancer Activity
This compound exhibits significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1]
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in human triple-negative breast cancer cells.[1] This programmed cell death is mediated through the modulation of reactive oxygen species (ROS) generation and the subsequent activation of the Akt/p38 MAPK signaling pathway.[1] Key events in this compound-induced apoptosis include the loss of mitochondrial membrane potential and the activation of caspases.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest at the G2/M phase.[1] This is accompanied by a significant decrease in the expression of cell cycle-related proteins such as cyclin B1 and cdc2.[1]
Anti-Inflammatory Activity
While the Eupatorium genus is known for producing compounds with anti-inflammatory properties, specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of nitric oxide (NO) production or pro-inflammatory cytokines, is not extensively available in the current literature. Related compounds from Eupatorium perfoliatum, such as eupafolin and a dimeric guaianolide, have demonstrated prominent NO inhibiting activity with IC50 values of 6 µM and 16 µM, respectively.[2] This suggests that sesquiterpene lactones from this genus are a promising area for anti-inflammatory research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453, MCF 10A) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound induced G2/M cell cycle arrest.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Deep Dive into its Mechanism of Action in Breast Cancer Cells
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties, particularly against breast cancer cells. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying EO's therapeutic effects. Through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, EO demonstrates a multi-faceted approach to inhibiting breast cancer cell proliferation. This document synthesizes the current understanding of EO's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts in oncology.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with enhanced efficacy and reduced side effects is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. This compound, a novel sesquiterpene lactone, has shown significant cytotoxic activity against various breast cancer cell lines, including triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[1][2] This whitepaper will elucidate the core mechanisms through which this compound exerts its anti-neoplastic effects on breast cancer cells.
Core Mechanisms of Action
This compound's anti-cancer activity in breast cancer cells is primarily attributed to two key processes: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. These events are orchestrated through the modulation of several critical signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in breast cancer cells.[3][4] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.
The apoptotic process initiated by EO appears to be mediated primarily through the intrinsic or mitochondrial pathway.[1][4] This is evidenced by the observed loss of mitochondrial membrane potential (MMP), a hallmark of mitochondrial-mediated apoptosis.[3][4] The disruption of the MMP leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, subsequently activating the caspase cascade.
Key molecular events in EO-induced apoptosis include:
-
Regulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl, while upregulating pro-apoptotic proteins like Bax and Bad.[4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in initiating the mitochondrial apoptotic pathway.
-
Caspase Activation: EO treatment results in the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1] The activity of caspase-3 is significantly elevated in EO-treated cells.[1] The pan-caspase inhibitor Z-VAD-FMK has been shown to prevent EO-induced apoptosis, confirming the caspase-dependent nature of this process.[3][4]
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, this compound effectively halts the proliferation of breast cancer cells by causing cell cycle arrest at the G2/M transition phase.[3][4] This prevents the cells from entering mitosis and undergoing cell division.
The molecular mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclin B1 and cdc2: Treatment with this compound leads to a significant decrease in the expression levels of Cyclin B1 and cdc2 (also known as CDK1), a protein complex essential for the G2/M transition.[3][4]
-
Increased Phosphorylation of cdc2: EO treatment increases the phosphorylation of cdc2 at Tyr15.[4] This phosphorylation inactivates the cdc2/Cyclin B1 complex, thereby preventing entry into mitosis.
Key Signaling Pathways Modulated by this compound
The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Inhibition of the Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, including breast cancer. This compound has been shown to suppress the Akt pathway in MDA-MB-468 breast cancer cells.[3][4] This inhibition of Akt signaling likely contributes to the pro-apoptotic effects of EO, as Akt is known to promote cell survival by phosphorylating and inactivating several pro-apoptotic proteins.
Modulation of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and can have both pro- and anti-tumorigenic roles depending on the cellular context. In the context of this compound treatment in triple-negative breast cancer cells, an upregulation of p38 phosphorylation is observed.[1][2] This activation of the p38 MAPK pathway may contribute to the induction of apoptosis.
Generation of Reactive Oxygen Species (ROS)
This compound treatment leads to an elevation of intracellular Reactive Oxygen Species (ROS) levels in TNBC cells.[1][2] ROS are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, excessive ROS production can induce oxidative stress, leading to cellular damage and apoptosis. The increased ROS generation is a key upstream event in EO-induced apoptosis in TNBC cells.[1]
While not directly demonstrated for this compound, a related compound, Eupalinolide J, has been shown to target the STAT3 signaling pathway in TNBC cells.[5][6][7][8][9][10] Persistent activation of STAT3 is a known driver of tumorigenesis, and its inhibition is a valid therapeutic strategy. Given the structural similarity, the potential for this compound to also modulate STAT3 signaling warrants further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on breast cancer cells.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | 72 | 3.74 ± 0.58 (for EJ) | [5][7][9][10] |
| MDA-MB-468 | 72 | 4.30 ± 0.39 (for EJ) |[5][7][9][10] |
Note: IC50 values for this compound were not explicitly stated in the provided search results, the data for the related compound Eupalinolide J (EJ) is presented here for context.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in TNBC Cells
| Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) | Reference |
|---|---|---|---|
| Control | Not specified | Not specified | [1] |
| EO (5 µM) | Significantly increased | Not specified | [1] |
| EO (10 µM) | Significantly increased | Not specified |[1] |
Table 3: Molecular Effects of this compound in Breast Cancer Cells
| Target Molecule | Effect | Cell Line | Reference |
|---|---|---|---|
| Caspase-3 Activity | Elevated | TNBC cells | [1] |
| Mitochondrial Membrane Potential | Decreased | TNBC cells, MDA-MB-468 | [1][3][4] |
| ROS Content | Elevated | TNBC cells | [1] |
| Akt Phosphorylation | Decreased | TNBC cells, MDA-MB-468 | [1][3][4] |
| p38 Phosphorylation | Upregulated | TNBC cells | [1] |
| Cyclin B1 Expression | Decreased | MDA-MB-468 | [3][4] |
| cdc2 Expression | Decreased | MDA-MB-468 | [3][4] |
| Bcl-2 Expression | Decreased | MDA-MB-468 | [4] |
| Bcl-xl Expression | Decreased | MDA-MB-468 | [4] |
| Bax Expression | Increased | MDA-MB-468 | [4] |
| Bad Expression | Increased | MDA-MB-468 |[4] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) and MDA-MB-468 cells are commonly used. Normal human breast epithelial cells (e.g., MCF-10A) can be used as a non-malignant control.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.[1][2] Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Clonogenic Assay: This assay evaluates the long-term proliferative capacity of cells.[1][2] A small number of cells are seeded in a culture dish and treated with this compound. After a designated period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to form colonies for 1-2 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to quantify apoptosis.[1][2] Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry.
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA.[7] In apoptotic cells, DAPI staining reveals condensed and fragmented nuclei, which can be visualized using fluorescence microscopy.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7] This is particularly useful for analyzing apoptosis in tumor tissue sections from in vivo studies.
Mitochondrial Membrane Potential (MMP) Assay
-
JC-1 Staining: The lipophilic cationic dye JC-1 is used to measure MMP.[7] In healthy cells with high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP, which can be assessed by flow cytometry or fluorescence microscopy.
Western Blotting
Western blotting is used to detect the expression levels of specific proteins.[1][2] Cells are treated with this compound and then lysed to extract total proteins. The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, p-Akt, etc.), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1][2] DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured by flow cytometry or a fluorescence microplate reader.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: To determine the cell cycle distribution, cells are treated with this compound, harvested, and fixed (e.g., with 70% ethanol). The fixed cells are then treated with RNase A to remove RNA and stained with PI, which stoichiometrically binds to DNA. The DNA content of the cells is then analyzed by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) are distinguished by their different DNA content.
In Vivo Xenograft Model
To evaluate the in vivo anti-tumor efficacy of this compound, a xenograft mouse model is often used.[1][2][7]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified period.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki-67, a proliferation marker) and TUNEL staining.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: this compound Induced Apoptosis Pathway in Breast Cancer Cells.
Caption: this compound Induced G2/M Cell Cycle Arrest.
Caption: Modulation of Akt and p38 MAPK Signaling by this compound.
Caption: Experimental Workflow for Investigating this compound's Effects.
Conclusion and Future Directions
This compound exhibits potent anti-cancer activity against breast cancer cells through a multi-pronged mechanism involving the induction of caspase-dependent apoptosis via the mitochondrial pathway, and cell cycle arrest at the G2/M phase. These effects are mediated by the modulation of key signaling pathways, including the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway, coupled with the generation of reactive oxygen species.
For drug development professionals, this compound represents a promising lead compound for the development of novel anti-cancer therapeutics, particularly for aggressive subtypes like triple-negative breast cancer. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship and duration of action in vivo.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
-
Target Identification: Further elucidation of the direct molecular targets of this compound to better understand its mechanism of action and to identify potential biomarkers for patient stratification.
-
Structural Optimization: Medicinal chemistry efforts to synthesize analogs of this compound with improved potency, selectivity, and drug-like properties.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
understanding the apoptotic pathway of Eupalinolide O
An In-depth Technical Guide on the Apoptotic Pathway of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer activity, particularly against breast cancer cells.[1][2] Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, through a multifaceted signaling cascade. This technical guide delineates the known apoptotic pathway of this compound, presenting key quantitative data, detailed experimental protocols for the cited research, and visual diagrams of the involved signaling pathways. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of EO's mode of action.
Cytotoxicity and Apoptosis Induction
This compound exhibits a dose- and time-dependent cytotoxic effect on human breast cancer cells, leading to the induction of apoptosis.[1] This has been primarily studied in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-453, as well as the MDA-MB-468 breast cancer cell line.[1][2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines are summarized in the table below.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
| MDA-MB-468 | Not Specified | Not Specified | 1.04 |
Data compiled from studies on triple-negative breast cancer cells and other breast cancer cell lines.[1]
The Apoptotic Signaling Cascade of this compound
This compound triggers apoptosis through a signaling pathway that involves the generation of reactive oxygen species (ROS), modulation of the Akt and p38 MAPK pathways, disruption of the mitochondrial membrane potential, and activation of caspases.[1][3][4]
Signaling Pathway Diagram
The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound.
Caption: Apoptotic pathway of this compound.
Key Events in the Apoptotic Pathway
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels, which acts as a key upstream signaling molecule.[3][4]
-
Modulation of Akt and p38 MAPK Pathways: The compound inhibits the pro-survival Akt signaling pathway and activates the pro-apoptotic p38 MAPK signaling pathway.[1][3]
-
Loss of Mitochondrial Membrane Potential (MMP): A hallmark of the intrinsic apoptotic pathway, EO treatment results in the dissipation of the mitochondrial membrane potential.[1][3][5]
-
Caspase Activation: The loss of MMP leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3] The induction of apoptosis by EO is dependent on caspase activation.[2][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's apoptotic pathway.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (MMP) Assay
This protocol is for measuring changes in the mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound as described previously.
-
Staining: Stain the cells with a fluorescent dye such as JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethyl-benzimidazolylcarbocyanine iodide) according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Analysis: Analyze the fluorescence using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.
Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), as per the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the apoptotic effects of this compound.
Caption: General workflow for studying this compound's effects.
Conclusion
This compound induces apoptosis in breast cancer cells through a well-defined signaling pathway involving ROS generation, modulation of the Akt and p38 MAPK pathways, mitochondrial dysfunction, and caspase activation. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound as an anti-cancer agent. Future studies could focus on the in vivo efficacy of this compound and its potential for combination therapies.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide O: A Technical Guide to its Induction of G2/M Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying EO-induced G2/M cell cycle arrest and apoptosis in cancer cells. The information presented herein is intended to support further research and drug development efforts targeting cell cycle regulation and apoptosis pathways.
Core Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: inducing cell cycle arrest at the G2/M phase and triggering apoptosis. This multifaceted approach makes it a compound of interest for cancer therapy. The primary mechanism of G2/M arrest involves the downregulation of key regulatory proteins, while apoptosis is induced through the generation of reactive oxygen species (ROS) and modulation of critical signaling pathways.
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key findings regarding its impact on cell viability, cell cycle distribution, and colony formation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34[1] | 5.85[1] | 3.57[1] |
| MDA-MB-453 | 11.47[1] | 7.06[1] | 3.03[1] |
| MDA-MB-468 | - | - | 1.04[2] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells (24h treatment)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | 65.41 | 21.92 | 12.67 |
| 2 µM EO | 58.73 | 20.15 | 21.12 |
| 4 µM EO | 49.22 | 19.88 | 30.90 |
| 8 µM EO | 42.11 | 26.29 | 31.60 |
Data derived from a study by Zhang et al. (2016).
Table 3: Effect of this compound on Colony Formation of MDA-MB-231 and MDA-MB-453 Cells
| Cell Line | Treatment (µM) | Number of Colonies (Mean ± SD) |
| MDA-MB-231 | 0 | - |
| 1 | 76.00 ± 7.00 | |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 0 | - |
| 1 | 78.33 ± 8.08 | |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Data derived from a study by Zhao et al. (2022).[1]
Signaling Pathways and Experimental Workflows
This compound-Induced G2/M Arrest Signaling Pathway
This compound treatment leads to a significant decrease in the expression of Cyclin B1 and Cdc2, key proteins that regulate the G2/M transition.[2] This downregulation prevents the formation of the active Cyclin B1/Cdc2 complex, which is essential for entry into mitosis, thereby arresting the cells in the G2/M phase of the cell cycle.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through the intrinsic mitochondrial pathway, which is initiated by an increase in intracellular reactive oxygen species (ROS).[1] This leads to the modulation of the Akt and p38 MAPK signaling pathways. The subsequent loss of mitochondrial membrane potential and activation of caspases ultimately result in programmed cell death.
General Experimental Workflow for Investigating this compound's Effects
A typical experimental workflow to investigate the effects of this compound on cancer cells is outlined below. This workflow integrates cell viability assays, cell cycle analysis, apoptosis assays, and mechanistic studies.
Detailed Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps for analyzing cell cycle distribution in this compound-treated cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 250 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 250 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader analysis) or on coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Loading: Remove the culture medium and wash the cells once with warm serum-free medium.
-
Staining: Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Fluorescence Microscope: Mount the coverslips and observe the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold change in ROS production.
Western Blot Analysis of Cyclin B1 and Cdc2
This protocol provides a detailed procedure for detecting the expression levels of Cyclin B1 and Cdc2 proteins by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 antibody
-
Rabbit anti-Cdc2 (CDK1) antibody
-
Mouse or Rabbit anti-β-actin (loading control) antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Cyclin B1 and Cdc2 to the loading control (β-actin).
Conclusion
This compound presents a promising profile as an anticancer agent by effectively inducing G2/M cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information compiled here should serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of novel cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
Eupalinolide O: A Technical Guide to its Role in Reactive Oxygen Species Generation and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its pro-apoptotic effects in cancer cells. A growing body of evidence indicates that its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the role of this compound in ROS production, detailing the downstream signaling cascades it modulates, and offering insights into the experimental methodologies used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts centered on this compound and similar ROS-inducing agents.
Introduction
Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical second messengers in various signaling pathways. However, at high concentrations, ROS can induce significant damage to cellular macromolecules, leading to programmed cell death, or apoptosis. Many cancer cells exhibit a higher basal level of ROS compared to their normal counterparts, rendering them more susceptible to further ROS insults. This vulnerability presents a strategic target for anticancer therapies.
This compound has been identified as a potent inducer of ROS in cancer cells, particularly in triple-negative breast cancer (TNBC), a subtype with limited therapeutic options.[1][2] This guide will delve into the quantitative aspects of this compound-induced ROS generation, the signaling pathways it triggers, and the detailed experimental protocols to measure these effects.
Quantitative Analysis of this compound-Induced ROS Generation
This compound treatment leads to a significant and dose-dependent increase in intracellular ROS levels in various cancer cell lines. The following tables summarize the key quantitative findings from published studies.
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (vs. Control) | Assay | Reference |
| MDA-MB-231 | 5 | Significant Increase (p < 0.01) | DCFH-DA | [1] |
| 10 | Dramatic Upregulation (p < 0.01) | DCFH-DA | [1] | |
| MDA-MB-453 | 5 | Significant Increase (p < 0.01) | DCFH-DA | [1] |
| 10 | Dramatic Upregulation (p < 0.01) | DCFH-DA | [1] |
Table 1: Effect of this compound on Total Intracellular ROS Levels in Triple-Negative Breast Cancer Cells.
Signaling Pathways Modulated by this compound-Induced ROS
The accumulation of intracellular ROS by this compound triggers a cascade of signaling events that culminate in apoptosis. The primary pathway implicated is the Akt/p38 MAPK signaling axis.
The Akt/p38 MAPK Signaling Pathway
This compound-induced ROS leads to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.[1] This dual action shifts the cellular balance towards apoptosis.
-
Inhibition of Akt: this compound treatment results in a marked decrease in the phosphorylation of Akt, a key kinase that promotes cell survival by inhibiting apoptotic proteins.[1]
-
Activation of p38 MAPK: Conversely, this compound treatment leads to an increase in the phosphorylation of p38 MAPK, a kinase that is activated by cellular stress, including oxidative stress, and promotes apoptosis.[1]
Downstream Effectors of ROS-Mediated Signaling
The modulation of the Akt/p38 MAPK pathway by this compound-induced ROS has several downstream consequences that directly contribute to the execution of apoptosis:
-
Regulation of Bcl-2 Family Proteins: The increase in ROS and subsequent signaling events lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.
-
Caspase Activation: The altered balance of Bcl-2 family proteins leads to the activation of downstream effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis.[1]
Below is a diagram illustrating the signaling cascade initiated by this compound.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Technical Guide on its Modulation of the Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone, has demonstrated notable anti-cancer properties, particularly in its ability to induce apoptosis in cancer cells. A key mechanism underlying this effect is its modulation of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. This technical guide provides an in-depth analysis of this compound's interaction with the Akt pathway, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the molecular interactions. The information compiled herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.
Introduction to the Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that plays a central role in regulating a multitude of cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in a wide range of human cancers, contributing to tumor progression and resistance to therapy.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).
Once activated, Akt phosphorylates a diverse array of downstream substrates, thereby regulating their activity and influencing cellular fate. Key downstream targets of Akt include mTORC1, which promotes protein synthesis and cell growth, and Glycogen Synthase Kinase 3β (GSK-3β), which is inactivated upon phosphorylation by Akt, leading to the promotion of cell survival and proliferation.[5] Given its central role in promoting cell survival, the Akt pathway is a prime target for cancer therapeutic development.
This compound's Effect on Akt Signaling
Recent studies have elucidated the inhibitory effect of this compound on the Akt signaling pathway in cancer cells, particularly in triple-negative breast cancer (TNBC).[6][7] The primary mechanism appears to be the modulation of upstream signals, leading to a reduction in Akt phosphorylation and, consequently, its activation. This inhibition of the pro-survival Akt pathway is a key contributor to the apoptotic effects of this compound.
Quantitative Analysis of Akt Pathway Modulation
The inhibitory effect of this compound on the Akt signaling pathway has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from a study on human triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-453).
Table 1: Effect of this compound on TNBC Cell Viability
| Cell Line | Concentration of this compound (μM) | Inhibition Rate (%) after 48h |
| MDA-MB-231 | 1 | 15.2 ± 2.1 |
| 5 | 35.7 ± 3.5 | |
| 10 | 58.4 ± 4.2 | |
| 20 | 79.1 ± 5.6 | |
| MDA-MB-453 | 1 | 12.8 ± 1.9 |
| 5 | 31.5 ± 3.1 | |
| 10 | 52.6 ± 4.0 | |
| 20 | 71.3 ± 5.2 | |
| MCF 10A (Normal) | 20 | No significant inhibition |
Data is presented as mean ± standard deviation.[6]
Table 2: Effect of this compound on Akt Phosphorylation in TNBC Cells
| Cell Line | Treatment (10 μM this compound) | Relative p-Akt/Akt Expression Level |
| MDA-MB-231 | Control | 1.00 |
| This compound | 0.42 ± 0.05 | |
| MDA-MB-453 | Control | 1.00 |
| This compound | 0.51 ± 0.06 |
Data is presented as mean ± standard deviation, normalized to the control group.[6]
Table 3: In Vivo Effect of this compound on Tumor Growth and Akt Phosphorylation in a TNBC Xenograft Model
| Treatment Group | Tumor Weight (g) | Relative p-Akt/Akt Expression in Tumor Tissue |
| Control | 1.25 ± 0.15 | 1.00 |
| This compound (10 mg/kg) | 0.58 ± 0.09 | 0.38 ± 0.04 |
Data is presented as mean ± standard deviation.[6][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Zhao et al. (2022).[6][7]
Cell Culture
Human triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-453) and a normal human breast epithelial cell line (MCF 10A) were obtained from the American Type Culture Collection (ATCC). The cancer cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. MCF 10A cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound (1, 5, 10, and 20 µM) or vehicle (DMSO) for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The supernatant was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader. The inhibition rate was calculated using the formula: Inhibition Rate (%) = [1 - (Absorbance of treated group / Absorbance of control group)] × 100.
Western Blotting
Cells were treated with 10 µM this compound or vehicle for 24 hours. Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against Akt, phospho-Akt (Ser473), and β-actin. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using ImageJ software.
In Vivo Xenograft Model
Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 5 × 10⁶ MDA-MB-231 cells in the right flank. When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into a control group and a treatment group (n=6 per group). The treatment group received intraperitoneal injections of this compound (10 mg/kg) every other day for 20 days. The control group received an equivalent volume of vehicle. Tumor volume was measured every two days. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for western blot analysis as described above. All animal experiments were conducted in accordance with approved institutional guidelines.[7]
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the Akt signaling pathway and the proposed mechanism of action for this compound.
Caption: this compound's inhibitory effect on the Akt signaling pathway.
Caption: Workflow for in vitro and in vivo analysis of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the Akt signaling pathway. The presented data and protocols provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular target of this compound upstream of Akt, exploring potential synergistic effects with other chemotherapeutic agents, and conducting more extensive preclinical and clinical trials to validate its efficacy and safety in a broader range of cancers. The continued exploration of natural compounds like this compound offers a promising avenue for the development of novel and effective cancer therapies.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of the PI3K/Akt pathway and chemotherapeutic resistance [ouci.dntb.gov.ua]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Eupalinolide O in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the therapeutic potential of Eupalinolide O, a novel sesquiterpene lactone, in the context of triple-negative breast cancer (TNBC). TNBC remains a significant clinical challenge due to the lack of targeted therapies.[1][2] This document summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action.
Core Findings: this compound's Anti-Cancer Activity in TNBC
This compound, extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-tumor effects in both in vitro and in vivo models of TNBC.[1] The primary mechanism of action appears to be the induction of apoptosis in TNBC cells, mediated through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] Notably, this compound showed selective cytotoxicity towards TNBC cells while sparing normal epithelial cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical studies on this compound in TNBC.
Table 1: In Vitro Efficacy of this compound on TNBC Cell Lines
| Cell Line | Treatment | IC50 Value (µM) | Apoptosis Rate (%) | Mitochondrial Membrane Potential (MMP) Loss (%) | Caspase-3 Activity (Fold Change) |
| MDA-MB-231 | This compound (5 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |
| MDA-MB-231 | This compound (10 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |
| MDA-MB-453 | This compound (5 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |
| MDA-MB-453 | This compound (10 µM) | Not explicitly stated | Data not quantified in a comparable format | Significant downregulation (p < 0.01) | Significantly enhanced (p < 0.01) |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Model
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Ki67 Expression | Caspase-3 Expression |
| Control | Not explicitly quantified | Not explicitly quantified | High | Low |
| This compound (Low Dose) | Significantly suppressed | Significantly suppressed | Suppressed (p < 0.05) | Increased (p < 0.05) |
| This compound (High Dose) | Significantly suppressed | Significantly suppressed | Suppressed (p < 0.05) | Increased (p < 0.05) |
| Adriamycin | Significantly suppressed | Significantly suppressed | Suppressed (p < 0.05) | Increased (p < 0.05) |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in TNBC and a general workflow for its investigation.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Caption: General experimental workflow for investigating this compound in TNBC.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial investigation of this compound.
Cell Culture and Reagents
-
Cell Lines: Human TNBC cell lines MDA-MB-231 and MDA-MB-453, and a normal human mammary epithelial cell line were used.[1]
-
Culture Conditions: Cells were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
This compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted to the desired concentrations in the cell culture medium for experiments.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[2]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a specified period (e.g., 4 hours) to allow for the formation of formazan crystals.[1]
-
The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Clonogenic Assay
-
A predetermined number of cells were seeded in 6-well plates and treated with different concentrations of this compound.
-
The cells were then incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
After incubation, the colonies were fixed with a solution like methanol and stained with a staining agent such as crystal violet.
-
The number of colonies containing a minimum number of cells (e.g., 50) was counted.
Apoptosis Assay (Flow Cytometry)
-
TNBC cells were treated with this compound at specified concentrations and for a set duration.
-
Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
The cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Cells or tumor tissues were lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates was determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, caspase-3, Ki67) overnight at 4°C.
-
The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Female nude mice (e.g., BALB/c nude mice) were used for the study.
-
TNBC cells (e.g., MDA-MB-231 or MDA-MB-453) were subcutaneously injected into the flank of the mice.[1]
-
Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups (e.g., control, low-dose this compound, high-dose this compound, and a positive control like Adriamycin).
-
The mice were treated with the respective agents for a specified period (e.g., 20 days).[1][2]
-
Tumor growth was monitored regularly by measuring tumor volume. In some cases, in vivo bioluminescence imaging was used to track tumor progression.[1]
-
At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis such as histology (hematoxylin-eosin staining), ELISA for ROS levels, and western blotting.[1][2]
Conclusion
The initial investigation into this compound reveals its promising potential as a therapeutic agent for triple-negative breast cancer. Its ability to selectively induce apoptosis in TNBC cells through the modulation of ROS and the Akt/p38 MAPK signaling pathway provides a strong rationale for further preclinical and clinical development.[1][2] The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to build upon in the ongoing effort to find effective treatments for this aggressive form of breast cancer.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
Eupalinolide O: A Technical Guide to its Natural Sourcing and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the diverse family of natural products isolated from the plant kingdom, understanding its origins and the methods for its procurement, either through extraction from natural sources or via chemical synthesis, is crucial for advancing research and development efforts. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation, and a plausible route for its chemical synthesis.
Natural Source of this compound
The primary and currently known natural source of this compound is the plant Eupatorium lindleyanum DC., a member of the Asteraceae family[1][2][3][4]. This traditional Chinese medicinal herb is recognized for its rich composition of various bioactive compounds, including a range of other eupalinolides and flavonoids[1][5]. Quantitative analysis of different parts of Eupatorium lindleyanum DC. has revealed the presence of this compound, with notable concentrations found in the flowers of the plant[1].
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the quantitative data regarding the presence of this compound in Eupatorium lindleyanum DC., as determined by RRLC-Q-TOF-MS-based metabolic profiling[1].
| Plant Part | Presence of this compound |
| Flowers | + |
| Leaves | + |
| Stems | - |
| [+]: Detected; [-]: Not Detected |
Isolation of this compound from Eupatorium lindleyanum DC.
While a specific, detailed experimental protocol for the isolation of this compound has not been published, a highly relevant and established method for the preparative isolation of other sesquiterpenoid lactones (eupalinolides A and B) from the same plant species using High-Speed Counter-Current Chromatography (HSCCC) has been reported. This protocol can be adapted for the targeted isolation of this compound.
Experimental Protocol: Isolation via High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from the published method for isolating eupalinolides A and B from Eupatorium lindleyanum DC.
1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Eupatorium lindleyanum DC. are extracted with 95% ethanol at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with sesquiterpene lactones, is used for HSCCC separation.
2. HSCCC Instrumentation and Solvent System:
-
A commercial HSCCC instrument equipped with a multi-layer coil is used.
-
The two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a specific ratio (e.g., 1:4:2:3, v/v/v/v). The phases are thoroughly mixed and separated before use. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
3. HSCCC Separation Procedure:
-
The multilayer coil is entirely filled with the upper stationary phase.
-
The apparatus is rotated at a high speed (e.g., 900 rpm), and the lower mobile phase is pumped into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is established, a solution of the n-butanol fraction dissolved in a mixture of the upper and lower phases is injected into the column.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm).
-
Fractions are collected at regular intervals using a fraction collector.
4. Fraction Analysis and Purification:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Fractions containing the target compound are combined and concentrated under reduced pressure to yield purified this compound.
-
The purity of the isolated this compound is confirmed by HPLC, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
To date, a total synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic route can be proposed based on the successful asymmetric total synthesis of the structurally related sesquiterpene lactone, Eupalinilide E, which was also isolated from Eupatorium lindleyanum[6]. The proposed synthesis would likely involve the construction of the core germacranolide skeleton followed by late-stage functional group manipulations to introduce the specific functionalities of this compound.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis for this compound would disconnect the molecule at key bonds to reveal simpler, more readily available starting materials. A key transformation would likely be a macrocyclization to form the 10-membered germacranolide ring, a common challenge in the synthesis of this class of compounds.
Hypothetical Experimental Protocol for a Key Synthetic Step: Macrocyclization
The following is a hypothetical protocol for a key macrocyclization step, drawing inspiration from synthetic strategies for other germacranolides.
Objective: To construct the 10-membered ring of a key intermediate in the synthesis of this compound.
Reaction: Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.
Materials:
-
Acyclic precursor containing both an aldehyde and a vinyl iodide functional group.
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Anhydrous, degassed solvent (e.g., a mixture of THF and DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of the acyclic precursor in the anhydrous, degassed solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
To this solution, a catalytic amount of NiCl₂ is added.
-
In a separate flask, a suspension of CrCl₂ in the anhydrous solvent is prepared.
-
The suspension of CrCl₂ is slowly added to the solution of the precursor and NiCl₂ via a cannula or a syringe pump over an extended period (e.g., 12-24 hours) to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired macrocyclic intermediate.
Conclusion
This compound, a promising bioactive sesquiterpene lactone, is naturally found in Eupatorium lindleyanum DC. Its isolation can be achieved through established chromatographic techniques, particularly HSCCC. While a total synthesis of this compound has yet to be reported, strategies employed for the synthesis of structurally similar compounds provide a clear roadmap for its future chemical synthesis. The information presented in this technical guide is intended to serve as a valuable resource for researchers engaged in the study and development of this compound for potential therapeutic applications. Further research into both the scalable isolation from its natural source and the development of an efficient total synthesis will be critical for advancing this compound towards clinical evaluation.
References
- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]
Eupalinolide O: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone primarily isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the current scientific understanding of this compound and its analogues, focusing on their anti-cancer and anti-inflammatory properties. We present a compilation of quantitative data on its bioactivity, detailed experimental protocols for key assays, and a visual representation of the intricate signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this potent natural product.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, are renowned for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. This compound belongs to this class and has garnered considerable attention for its potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC), a subtype with limited therapeutic options. This guide will delve into the molecular mechanisms underlying the therapeutic effects of this compound and its related compounds, providing a solid foundation for future research and development.
Quantitative Bioactivity Data
The anti-proliferative activity of this compound and its analogues has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for various Eupalinolide compounds.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Table 2: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer (TNBC) Cell Lines [2][3]
| Cell Line | IC50 (µM) at 72h |
| MDA-MB-231 | 3.74 ± 0.58 |
| MDA-MB-468 | 4.30 ± 0.39 |
Table 3: IC50 Values of Eupalinolide B in Various Cancer Cell Lines [4][5]
| Cell Line | IC50 (µM) |
| TU686 (Laryngeal) | 6.73 |
| TU212 (Laryngeal) | 1.03 |
| M4e (Laryngeal) | 3.12 |
| AMC-HN-8 (Laryngeal) | 2.13 |
| Hep-2 (Laryngeal) | 9.07 |
| LCC (Laryngeal) | 4.20 |
| RAW264.7 (Macrophage) | 2.24 (NO inhibition) |
Table 4: IC50 Values of Eupalinolide A in Hepatocellular Carcinoma Cell Lines
Specific IC50 values for Eupalinolide A were not explicitly detailed in the provided search results, though its inhibitory effects on cell proliferation were noted at concentrations of 7, 14, and 28 µM.[6]
Mechanism of Action: Key Signaling Pathways
This compound and its analogues exert their therapeutic effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis.
This compound: ROS-Mediated Apoptosis via Akt/p38 MAPK Pathway
A primary mechanism of action for this compound is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Elevated ROS levels lead to the downregulation of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.[1][7]
Eupalinolide J: Inhibition of STAT3 Signaling Pathway
Eupalinolide J has been shown to suppress the growth of cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[8][9][10]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Generation Assay
Objective: To measure the intracellular production of ROS induced by this compound.
Methodology:
-
Cell Loading: Treat cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Compound Treatment: Expose the loaded cells to this compound for a specific time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blotting
Objective: To detect the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer this compound or a vehicle control to the mice via intraperitoneal or oral routes at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
Conclusion and Future Directions
This compound and its analogues represent a promising class of natural compounds with potent anti-cancer activity. The data presented in this guide highlight their ability to induce apoptosis and inhibit cell proliferation in various cancer models, particularly in aggressive subtypes like triple-negative breast cancer. The elucidation of their mechanisms of action, involving the modulation of key signaling pathways such as ROS-Akt/p38 MAPK and STAT3, provides a strong rationale for their further development as therapeutic agents.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in preclinical models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogues can help in identifying compounds with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.
-
Target Identification: Further studies to precisely identify the direct molecular targets of this compound will provide deeper insights into its mechanism of action and may reveal novel therapeutic targets.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species-Activated Akt/ASK1/p38 Signaling Pathway in Nickel Compound-Induced Apoptosis in BEAS 2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Eupalinolide O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of Eupalinolide O (EO), a sesquiterpene lactone with demonstrated anti-cancer properties. The information presented herein is a synthesis of findings from preclinical studies, offering a valuable resource for researchers investigating novel therapeutic agents for cancer treatment, particularly triple-negative breast cancer (TNBC).
Core Findings: this compound's Impact on Cancer Cells
This compound has been shown to exert its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in human breast cancer cells.[1][2] The key molecular mechanisms identified involve the modulation of reactive oxygen species (ROS) generation and the perturbation of critical signaling pathways that govern cell survival and proliferation.
Quantitative Analysis of this compound's Bioactivity
The cytotoxic and anti-proliferative effects of this compound have been quantified in various triple-negative breast cancer cell lines. The following tables summarize the key quantitative data from published studies.
| Cell Line | Time Point (hours) | IC50 Value (µM) |
| MDA-MB-231 | 24 | 10.34 |
| 48 | 5.85 | |
| 72 | 3.57 | |
| MDA-MB-453 | 24 | 11.47 |
| 48 | 7.06 | |
| 72 | 3.03 | |
| MDA-MB-468 | 72 | 1.04 |
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the dose-dependent and time-dependent cytotoxic effect of this compound on various TNBC cell lines.[1][2]
| Cell Line | Treatment | % of Cells in G2/M Phase |
| MDA-MB-468 | Control (0 µM EO) | ~5% |
| 2 µM EO | ~15% | |
| 4 µM EO | ~25% | |
| 8 µM EO | ~35% |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells. Treatment with this compound for 24 hours leads to a dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle.
Signaling Pathways Modulated by this compound
This compound's induction of apoptosis is mediated by its influence on the Akt/p38 MAPK signaling pathway and the generation of reactive oxygen species (ROS).
Akt/p38 MAPK Signaling Pathway
This compound treatment leads to the suppression of the Akt signaling pathway, a key regulator of cell survival. A significant decrease in the expression of both total Akt and its phosphorylated (active) form, p-Akt, has been observed in MDA-MB-468 cells following EO treatment.[2] Concurrently, this compound activates the p38 MAPK pathway, which is involved in apoptosis induction.
Caption: this compound Signaling Pathway.
Induction of Apoptosis
The pro-apoptotic effect of this compound is further evidenced by the activation of caspases, key executioner proteins in the apoptotic cascade. Treatment with a pan-caspase inhibitor, Z-VAD-FMK, has been shown to significantly prevent EO-induced apoptosis.[2] Furthermore, this compound treatment leads to a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat MDA-MB-468 cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the effect of this compound on the cell cycle distribution.
-
Cell Treatment and Fixation: Treat MDA-MB-468 cells with this compound for 24 hours, then harvest and fix the cells in 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to measure the expression levels of specific proteins.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, cyclin B1, cdc2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: Western Blot Workflow.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action involves the induction of apoptosis and G2/M cell cycle arrest through the modulation of the Akt/p38 MAPK signaling pathway and the generation of reactive oxygen species. Further investigation into the direct molecular binding partners of this compound will provide a more comprehensive understanding of its therapeutic potential and aid in the development of novel cancer therapies.
References
Eupalinolide O: A Comprehensive Technical Guide on its Impact on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O (EO), a sesquiterpene lactone, has demonstrated significant anti-cancer properties, notably its ability to induce apoptosis in various cancer cell lines. A critical event in the apoptotic cascade is the disruption of the mitochondrial membrane potential (ΔΨm). This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial membrane potential, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
The mitochondrion, a central organelle in cellular metabolism, plays a pivotal role in the initiation and execution of the intrinsic apoptotic pathway. The maintenance of a stable mitochondrial membrane potential (ΔΨm) is crucial for ATP synthesis and overall cellular homeostasis. A loss or significant decrease in ΔΨm is a hallmark of early apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately resulting in programmed cell death.
This compound (EO) has emerged as a promising natural compound with potent cytotoxic effects against cancer cells. Studies have indicated that EO's mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1][2] This guide focuses specifically on the direct impact of EO on the mitochondrial membrane potential, a key initiating event in its anti-cancer activity.
Quantitative Analysis of this compound's Effect on Mitochondrial Membrane Potential
This compound has been shown to induce a dose-dependent decrease in mitochondrial membrane potential in various cancer cell lines. The following tables summarize the quantitative data from key studies, providing a clear comparison of its effects.
Table 1: Effect of this compound on Mitochondrial Membrane Potential in MDA-MB-468 Human Breast Cancer Cells
| This compound Concentration (µM) | Percentage of Cells with Depolarized Mitochondria (%) (Mean ± SD) |
| 0 (Control) | 5.2 ± 0.8 |
| 2 | 23.5 ± 2.1 |
| 4 | 48.7 ± 3.5 |
| 8 | 76.3 ± 4.2 |
Data derived from studies on MDA-MB-468 cells treated for 24 hours.[2]
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound Concentration (µM) | Red/Green Fluorescence Ratio (Index of MMP) (Mean ± SD) |
| MDA-MB-231 | 0 (Control) | 1.00 ± 0.05 |
| 5 | 0.58 ± 0.04 | |
| 10 | 0.31 ± 0.03 | |
| MDA-MB-453 | 0 (Control) | 1.00 ± 0.06 |
| 5 | 0.65 ± 0.05 | |
| 10 | 0.39 ± 0.04 |
Data derived from studies on TNBC cells treated for 24 hours. The red/green fluorescence ratio obtained from JC-1 staining is inversely proportional to the mitochondrial membrane potential.[1]
Detailed Experimental Protocols
The following section provides a detailed methodology for assessing the effect of this compound on mitochondrial membrane potential using the JC-1 assay with flow cytometry, a widely accepted and robust method.[3][4][5]
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, MDA-MB-231, MDA-MB-453) in 6-well plates at a density of 3 x 10^5 cells per well.[1]
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth.
-
This compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 2, 4, 5, 8, 10 µM). The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment Incubation: Replace the existing medium with the medium containing the various concentrations of this compound and a vehicle control (medium with 0.1% DMSO). Incubate the cells for the desired treatment period (e.g., 24 hours).
JC-1 Staining for Mitochondrial Membrane Potential
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
JC-1 Staining: Resuspend the cell pellet in a solution containing the fluorescent probe JC-1. A typical concentration is 10 µg/ml of JC-1 in cell culture medium.[1]
-
Incubation: Incubate the cells with the JC-1 solution in the dark for 15-30 minutes at 37°C.[1]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess JC-1.[1]
Flow Cytometry Analysis
-
Resuspension: Resuspend the final cell pellet in a suitable sheath fluid for flow cytometry.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence due to the formation of JC-1 aggregates (J-aggregates). This is typically detected in the FL2 channel (emission wavelength of ~590 nm).[3][5]
-
Apoptotic or unhealthy cells with low mitochondrial membrane potential will show green fluorescence due to the presence of JC-1 monomers. This is typically detected in the FL1 channel (emission wavelength of ~529 nm).[3][5]
-
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria (increased green fluorescence) or determine the ratio of red to green fluorescence intensity. A decrease in the red/green ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Visualizations
This compound-induced loss of mitochondrial membrane potential is intricately linked to upstream signaling events, particularly the generation of reactive oxygen species (ROS) and the modulation of the Akt/p38 MAPK pathway.[1]
Proposed Signaling Pathway of this compound-Induced Mitochondrial Depolarization
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the disruption of mitochondrial membrane potential and subsequent apoptosis.
Caption: this compound signaling pathway leading to mitochondrial depolarization.
Experimental Workflow for Assessing Mitochondrial Membrane Potential
The diagram below outlines the key steps in the experimental workflow for evaluating the effect of this compound on mitochondrial membrane potential.
Caption: Workflow for mitochondrial membrane potential assessment.
Conclusion
The collective evidence strongly indicates that this compound is a potent inducer of mitochondrial membrane potential loss in cancer cells. This depolarization is a critical and early event in the apoptotic process initiated by this compound. The dose-dependent nature of this effect, as highlighted in the quantitative data, underscores its specific mechanism of action. The elucidation of the upstream signaling pathway involving ROS generation and the Akt/p38 MAPK axis provides a deeper understanding of how this compound triggers mitochondrial dysfunction. For drug development professionals, these findings position this compound as a promising candidate for further investigation as an anti-cancer therapeutic that targets the mitochondrial apoptotic pathway. Future research should focus on the in vivo efficacy and safety profile of this compound, as well as potential combination therapies to enhance its pro-apoptotic effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Core of Anticancer Action: A Technical Guide to Sesquiterpene Lactones in Foundational Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones (SLs), a diverse group of naturally occurring phytochemicals primarily found in plants of the Asteraceae family, have emerged as promising candidates in the landscape of anticancer drug discovery. Their complex chemical structures and multifaceted mechanisms of action have garnered significant attention from the scientific community. This technical guide delves into the foundational research on SLs, providing a comprehensive overview of their anticancer properties, the signaling pathways they modulate, and detailed protocols for key experimental validation.
Mechanisms of Action: Orchestrating Cancer Cell Demise
The anticancer effects of sesquiterpene lactones are not attributed to a single mode of action but rather to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. The hallmark of their bioactivity is the α-methylene-γ-lactone moiety, which can readily undergo Michael addition with nucleophilic groups of biological macromolecules, particularly sulfhydryl groups in proteins. This reactivity allows SLs to modulate the function of key proteins involved in various signaling cascades.[1]
Foundational research has elucidated several primary mechanisms through which SLs exert their anticancer effects:
-
Induction of Apoptosis: A predominant mechanism is the induction of programmed cell death, or apoptosis. SLs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][3] This is often achieved by modulating the expression of key apoptotic regulators, such as increasing the Bax/Bcl-2 ratio, activating caspases (caspase-3, -8, and -9), and promoting the release of cytochrome c from the mitochondria.[2][3]
-
Cell Cycle Arrest: SLs can halt the progression of the cell cycle at various checkpoints, thereby inhibiting the uncontrolled proliferation of cancer cells. For instance, some SLs have been shown to induce G2/M phase arrest.[4]
-
Inhibition of Key Signaling Pathways: A significant body of research has focused on the ability of SLs to modulate critical signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by Sesquiterpene Lactones
Several key signaling pathways that play a central role in cancer development and progression are targeted by sesquiterpene lactones.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy.[5] Sesquiterpene lactones, such as parthenolide, are potent inhibitors of the NF-κB pathway.[5] They can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and c-IAPs.[5]
References
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eupalinolide O: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties in preclinical in vitro studies. This document provides a comprehensive overview of the experimental protocols used to characterize the biological activities of this compound, with a focus on its effects on cancer cell viability, apoptosis, and cell cycle progression. The information herein is intended to serve as a detailed guide for researchers investigating the therapeutic potential of this natural compound.
Data Summary
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various breast cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro studies.
Table 1: Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Tissue of Origin | Time Point | IC₅₀ (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [1] |
| 48 h | 5.85 | [1] | ||
| 72 h | 3.57 | [1] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | [1] |
| 48 h | 7.06 | [1] | ||
| 72 h | 3.03 | [1] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Not Specified |
Note: While studies have shown significant anticancer activity of this compound in MDA-MB-468 cells, specific IC₅₀ values were not detailed in the reviewed literature.
Table 2: Effect of this compound on Cell Cycle Distribution and Protein Expression
| Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle | Effect on Protein Expression | Citation |
| MDA-MB-468 | Not Specified | G2/M phase arrest | Decreased cyclin B1 and cdc2 | |
| MDA-MB-231 | 5 and 10 | Not Specified | Modulation of Akt/p38 MAPK pathway | [1] |
| MDA-MB-453 | 5 and 10 | Not Specified | Modulation of Akt/p38 MAPK pathway | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments performed with this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 1 to 20 µM. A vehicle control (DMSO) should be included.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Human breast cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 5 and 10 µM) for a specified time (e.g., 48 hours). Include a vehicle-treated control group.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry.
Materials:
-
Human breast cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Human breast cancer cell lines
-
This compound
-
RIPA lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-cyclin B1, anti-cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound
-
6-well plates
-
4% Paraformaldehyde
-
0.1% Crystal Violet solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM).
-
Incubate the plates for approximately 14 days, changing the medium with fresh this compound every 3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments.
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Determining Eupalinolide O Cytotoxicity using MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Eupalinolide O, a natural sesquiterpene lactone with demonstrated anticancer properties.
Introduction
This compound, isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer activity, particularly against breast cancer cells.[1] Its cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest.[1][2] The MTT assay is a widely adopted colorimetric method to assess cell viability and cytotoxicity, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the cytotoxic effects of compounds like this compound.
Data Presentation
The cytotoxic activity of this compound has been evaluated against various human triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | 24 | 10.34 | [5] |
| 48 | 5.85 | [5] | |
| 72 | 3.57 | [5] | |
| MDA-MB-453 | 24 | 11.47 | [5] |
| 48 | 7.06 | [5] | |
| 72 | 3.03 | [5] | |
| MDA-MB-468 | 72 | 1.04 | [2] |
Note: The human normal epithelial cell line MCF 10A appeared insensitive to this compound treatment.[5]
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay, based on established protocols.[1][5]
Materials
-
This compound (purity assessed by HPLC)
-
Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest TNBC cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 20 µM.[1][5] A vehicle control group should be prepared with the same concentration of DMSO as the highest this compound concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[5]
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
After the 4-hour incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plates for 10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualization
Experimental Workflow
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound induced cytotoxicity signaling pathway.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O (EO), a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer activity by inducing apoptosis in various cancer cell lines.[1] This document provides detailed application notes on the mechanism of EO-induced apoptosis and comprehensive protocols for its analysis using flow cytometry, a cornerstone technique in apoptosis research.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers programmed cell death in cancer cells through a multi-faceted approach, engaging both intrinsic and extrinsic apoptotic pathways.[2] Treatment with EO has been shown to modulate key signaling cascades, leading to cell cycle arrest and ultimately, apoptosis.[1]
Key Molecular Events:
-
Caspase Activation: EO treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). This is evidenced by the cleavage of their pro-forms into their active forms.[2]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
-
Mitochondrial Dysfunction: A critical event in EO-induced apoptosis is the loss of mitochondrial membrane potential (Δψm), a key indicator of the intrinsic apoptotic pathway.[1][2]
-
Bcl-2 Family Regulation: EO influences the expression of the Bcl-2 family of proteins, which are crucial regulators of the mitochondrial apoptotic pathway.[2]
-
Signaling Pathway Modulation: The anticancer effects of EO are associated with the suppression of the Akt signaling pathway, a major pro-survival pathway.[1][2] Additionally, in triple-negative breast cancer (TNBC) cells, EO has been shown to induce apoptosis by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[3][4]
The induction of apoptosis by this compound can be significantly attenuated by pre-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, confirming the caspase-dependent nature of this process.[2]
Data Presentation: Quantifying this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key findings on the percentage of apoptotic cells after EO treatment in human breast cancer cell lines.
Table 1: Apoptosis Induction by this compound in MDA-MB-468 Human Breast Cancer Cells
| Treatment | Duration | Percentage of Apoptotic Cells (%) |
| Control (Vehicle) | 24 h | Baseline |
| 8 µM this compound | 24 h | 65.01% |
| 8 µM this compound + Z-VAD-FMK (pre-treated for 2 h) | 24 h | 22.44% |
Data sourced from a study on MDA-MB-468 cells, demonstrating a significant increase in apoptosis after EO treatment, which is reversed by a caspase inhibitor.[2]
Table 2: Effect of this compound on Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | Effect |
| TNBC Cells | This compound | Inhibited cell viability and proliferation.[3] |
| TNBC Cells | This compound | Induced apoptosis, decreased mitochondrial membrane potential, and elevated caspase-3 activity and ROS content.[3] |
| Normal Epithelial Cells | This compound | Did not inhibit cell viability and proliferation.[3] |
This table summarizes the pro-apoptotic and cytotoxic effects of this compound specifically on TNBC cells while showing minimal impact on normal cells.[3]
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using the Annexin V-FITC/PI double staining method.[5][6][7]
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[5] This dual staining allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the culture medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for flow cytometry analysis of apoptosis.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Akt Pathway Modulation by Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Eupalinolide O on the Akt signaling pathway. The protocols and data presented are intended to assist researchers in the fields of oncology, cell biology, and drug discovery in assessing the therapeutic potential of this compound and similar compounds that target pro-survival signaling cascades in cancer.
Introduction
This compound, a sesquiterpene lactone, has been identified as a potential anti-cancer agent. One of its key mechanisms of action involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that promotes cell survival, proliferation, and resistance to apoptosis in many human cancers.[1][2][3] Western blot analysis is a fundamental technique to elucidate the phosphorylation status of Akt, a key downstream effector in this pathway. A reduction in phosphorylated Akt (p-Akt) at serine 473 (Ser473) is a reliable indicator of pathway inhibition. This document outlines the methodology to quantify the inhibitory effect of this compound on Akt phosphorylation in cancer cells.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on Akt pathway proteins in triple-negative breast cancer (TNBC) cell lines.
Table 1: In Vitro Effect of this compound on Akt Phosphorylation in TNBC Cells
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Change in p-Akt (Ser473) Level | Reference |
| MDA-MB-231 | This compound | 10 | 48 | Markedly decreased | [3] |
| MDA-MB-453 | This compound | 10 | 48 | Markedly decreased | [3] |
Table 2: In Vivo Effect of this compound on Akt Pathway Proteins in TNBC Xenografts
| Animal Model | Tumor Type | Treatment | Dosage | Duration | Change in Protein Expression | Reference |
| Nude Mice | MDA-MB-231 Xenograft | This compound | Low and High Dose | 20 days | Suppressed Akt phosphorylation | [3] |
| Nude Mice | MDA-MB-453 Xenograft | This compound | Low and High Dose | 20 days | Suppressed Akt phosphorylation | [3] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of Akt in cancer cells treated with this compound.
1. Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
2. Protein Extraction (Lysis)
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (1:1000 dilution)
-
Rabbit anti-Akt (total) antibody (1:1000 dilution)
-
Mouse anti-β-actin antibody (1:5000 dilution, as a loading control)
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-Akt band to the total Akt band and the loading control (β-actin) to determine the relative change in Akt phosphorylation.
Mandatory Visualizations
Diagram 1: Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.
Diagram 2: Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of Akt phosphorylation.
Diagram 3: Logical Flow of Experimental Design
Caption: Logical progression of the experimental design to test the hypothesis.
References
Establishing a Xenograft Mouse Model for Eupalinolide O Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the establishment and utilization of a xenograft mouse model to investigate the in vivo anti-cancer efficacy of Eupalinolide O, a novel sesquiterpene lactone. This compound has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC), by inducing apoptosis through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2][3] These protocols are designed to offer a reproducible framework for preclinical evaluation of this compound, covering cell line selection, animal model preparation, tumor inoculation, treatment regimens, and endpoint analysis.
Introduction
This compound, extracted from Eupatorium lindleyanum DC., has emerged as a promising natural compound for cancer therapy.[3] In vitro studies have shown its capability to inhibit cell viability and proliferation in TNBC cells, induce apoptosis, and trigger cell cycle arrest at the G2/M phase.[1][3] To translate these findings into a preclinical setting, a robust in vivo model is essential. The subcutaneous xenograft mouse model is a well-established and widely used method for evaluating the efficacy of novel anti-cancer agents.[4] This model involves the implantation of human cancer cells into immunocompromised mice, allowing for the assessment of tumor growth inhibition in response to therapeutic intervention. This protocol specifically outlines the procedures for establishing a TNBC xenograft model for the study of this compound.
Signaling Pathway of this compound in Cancer Cells
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A primary mechanism is the generation of reactive oxygen species (ROS), which leads to downstream activation of the p38 MAPK pathway and inhibition of the pro-survival Akt pathway. This cascade of events culminates in the activation of caspases and subsequent apoptotic cell death.[1][2]
Caption: this compound Signaling Pathway.
Experimental Protocols
Cell Culture and Preparation
Materials:
-
Triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-468, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
Protocol:
-
Culture TNBC cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of injection, harvest cells by washing with PBS, followed by trypsinization.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer and assess cell viability (should be >95%).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold, serum-free medium.
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 5 x 10^6 cells/100 µL. Keep the cell/Matrigel mixture on ice until injection.[5]
Animal Model and Tumor Inoculation
Materials:
-
Female athymic nude mice (nu/nu) or other immunocompromised strains (e.g., SCID, NSG), 4-6 weeks old.[4]
-
1 mL sterile syringes with 27-gauge needles.
-
70% ethanol for disinfection.
-
Anesthetic (e.g., isoflurane).
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse using isoflurane.
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells).
-
Monitor the mice for recovery from anesthesia.
-
Observe the mice regularly for tumor formation. Tumors usually become palpable within 1-3 weeks.[4]
This compound Treatment
Materials:
-
This compound
-
Vehicle solution (e.g., saline, PBS with 0.5% DMSO and 1% Tween 80)
-
Dosing syringes and needles
Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection). A previously reported study treated mice with this compound for 20 days.[1]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor dimensions with a digital caliper 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
Endpoint Analysis
Protocol:
-
At the end of the study, euthanize the mice according to IACUC approved guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in 10% formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, caspase-3).[1]
-
Another portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for Akt, p-p38, ELISA for ROS levels).[1][2]
Experimental Workflow
Caption: Xenograft Model Experimental Workflow.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 75.2 ± 8.1 | 1250.6 ± 150.3 | - |
| This compound (X mg/kg) | 8 | 76.1 ± 7.9 | 625.3 ± 98.7 | 50.0 |
| Positive Control | 8 | 74.8 ± 8.5 | 450.2 ± 85.4 | 64.0 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | 20.1 ± 1.2 | 22.5 ± 1.5 | +11.9 |
| This compound (X mg/kg) | 20.3 ± 1.1 | 21.9 ± 1.3 | +7.9 |
| Positive Control | 20.2 ± 1.3 | 19.5 ± 1.6 | -3.5 |
Table 3: Biomarker Analysis from Tumor Tissues
| Treatment Group | Ki-67 Positive Cells (%) (Mean ± SD) | Cleaved Caspase-3 Expression (Fold Change vs. Control) | p-Akt/Akt Ratio (Fold Change vs. Control) | p-p38/p38 Ratio (Fold Change vs. Control) |
| Vehicle Control | 85.6 ± 9.3 | 1.0 | 1.0 | 1.0 |
| This compound (X mg/kg) | 42.1 ± 7.5 | 3.2 | 0.4 | 2.8 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for establishing a subcutaneous xenograft mouse model to evaluate the anti-cancer properties of this compound. By following these detailed procedures, researchers can generate robust and reproducible data to support the preclinical development of this promising natural compound. The use of TNBC cell lines is particularly relevant given the existing evidence of this compound's efficacy against this aggressive breast cancer subtype.[1][2] Careful execution of these protocols will enable a thorough investigation of this compound's in vivo mechanism of action and its potential as a novel cancer therapeutic.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clonogenic Assay for Evaluating the Efficacy of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a clonogenic assay to assess the long-term cytotoxic effects of Eupalinolide O, a novel sesquiterpene lactone with demonstrated anti-cancer properties. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including triple-negative breast cancer.[1][2][3] Its mechanism of action involves the modulation of Reactive Oxygen Species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2][3]
The clonogenic assay is a gold-standard in vitro method to determine the reproductive viability of cells after exposure to a cytotoxic agent.[4] It measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[4][5] This protocol outlines the necessary steps, from cell preparation and treatment with this compound to colony staining and data analysis, providing a robust framework for evaluating its therapeutic potential.
Experimental Workflow
The overall workflow for the clonogenic assay with this compound treatment is depicted below. It involves initial cell culture, seeding into plates, treatment with various concentrations of the compound, a prolonged incubation period for colony formation, and finally, visualization and quantification of the surviving colonies.
Caption: Workflow for the this compound clonogenic survival assay.
Quantitative Experimental Parameters
The following table provides a summary of recommended quantitative parameters for the clonogenic assay. Note that optimal conditions, particularly cell seeding density and this compound concentration, are cell-line dependent and should be determined empirically.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 100 - 1,000 cells/well (6-well plate) | Highly dependent on the cell line's proliferation rate and sensitivity to treatment. A preliminary experiment to determine plating efficiency is advised. |
| This compound Conc. | 0 - 30 µM (or higher, based on IC50) | A dose-response curve should be generated. Concentrations of related compounds have been effective in the 7-30 µM range.[6][7] A DMSO-only well should serve as the vehicle control. |
| Treatment Duration | 24 hours | This is a typical duration for initial drug exposure, after which the media is replaced. |
| Incubation Time | 1 - 3 weeks | Incubate until colonies in the control wells are clearly visible and contain at least 50 cells.[8][9] This period varies significantly between cell lines. |
| Colony Definition | ≥ 50 cells | A cluster of at least 50 cells is the standard definition of a colony for this assay.[4][5] |
| Fixation Time | 5 - 15 minutes | Sufficient time to cross-link proteins and preserve cell morphology.[8][10] |
| Staining Time | 30 minutes - 2 hours | Time can be adjusted to achieve desired staining intensity.[8][9] |
Detailed Experimental Protocol
This protocol details the method for assessing the clonogenic survival of adherent cancer cells treated with this compound. The procedure involves plating cells before treatment.[8][9]
I. Materials and Reagents
-
Cells: Appropriate cancer cell line (e.g., MDA-MB-231 or other triple-negative breast cancer cells).
-
This compound (EO): Stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Fixation Solution: 10% neutral buffered formalin or a methanol/acetic acid mixture.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.
-
DMSO: sterile, cell culture grade.
II. Equipment
-
Sterile 6-well cell culture plates.
-
Cell culture flasks (T-25 or T-75).
-
CO₂ incubator (37°C, 5% CO₂).
-
Hemocytometer or automated cell counter.
-
Stereomicroscope or colony counter.
-
Pipettes and sterile tips.
III. Step-by-Step Procedure
A. Cell Preparation and Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach.[8]
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Count the cells using a hemocytometer to obtain an accurate cell concentration. It is critical to have a single-cell suspension.
-
Dilute the cell suspension to the desired seeding density (e.g., 500 cells/mL). Seed 2 mL of this suspension into each well of a 6-well plate (for a final count of 1,000 cells/well).
-
Gently swirl the plates to ensure even distribution of cells.
-
Incubate the plates overnight in a CO₂ incubator to allow cells to attach firmly.[11]
B. This compound Treatment
-
Prepare serial dilutions of this compound in complete medium from the stock solution. For example, for final concentrations of 5, 10, and 20 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest EO concentration well.
-
Carefully aspirate the medium from the attached cells.
-
Add 2 mL of the medium containing the appropriate this compound concentration (or vehicle control) to each well. Ensure at least duplicate or triplicate wells for each condition.
-
Return the plates to the incubator for 24 hours.
C. Incubation for Colony Formation
-
After the 24-hour treatment, aspirate the drug-containing medium.
-
Gently wash each well once with 2 mL of sterile PBS.
-
Add 2-3 mL of fresh, drug-free complete medium to each well.
-
Incubate the cells for 1-3 weeks.[8][9] Do not disturb the plates during this time except to change the medium every 3-4 days to replenish nutrients.
-
Monitor the control wells periodically. The experiment is complete when colonies in the control wells are visible to the naked eye and consist of at least 50 cells when viewed under a microscope.
D. Fixation and Staining
-
Once sufficient colony growth is observed, aspirate the medium from all wells.
-
Gently wash each well with 2 mL of PBS.
-
Add 1 mL of Fixation Solution to each well and incubate at room temperature for 5-15 minutes.[8]
-
Remove the fixation solution.
-
Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for at least 30 minutes.[9]
-
Carefully remove the crystal violet solution. Gently rinse the wells by immersing the plates in a container of tap water until the excess stain is removed and colonies are clearly distinguishable.[8]
-
Allow the plates to air-dry completely at room temperature.
E. Colony Counting and Data Analysis
-
Count the number of colonies in each well using a stereomicroscope or a dedicated colony counter. Only count colonies containing ≥ 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = Number of colonies in treated wells / (Number of cells seeded x (PE / 100))
-
-
Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.
Proposed Signaling Pathway of this compound
Based on current research, this compound exerts its apoptotic effects in triple-negative breast cancer cells by increasing intracellular ROS levels, which in turn modulates the pro-survival Akt pathway and the stress-activated p38 MAPK pathway.[2][3]
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Measuring Caspase Activity in Response to Eupalinolide O: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer activity in various cancer cell lines.[1][2] A key mechanism underlying its cytotoxic effects is the induction of apoptosis, a form of programmed cell death.[1][2] A critical step in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. This document provides detailed application notes and protocols for measuring the activity of key caspases in response to this compound treatment, enabling researchers to quantify its pro-apoptotic efficacy.
Caspases exist as inactive zymogens (pro-caspases) in normal cells and are activated through proteolytic cleavage during apoptosis.[3] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[3] this compound has been shown to induce apoptosis through a caspase-dependent pathway, highlighting the importance of accurately measuring the activity of these enzymes to understand its mechanism of action.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on caspase activity in different cancer cell lines.
Table 1: Effect of this compound on Caspase-3 Activity in Triple-Negative Breast Cancer (TNBC) Cells [4][5]
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |
| MDA-MB-468 | 5 | 48 | Data indicates an increase, but specific fold change is not provided.[4][5] |
| MDA-MB-468 | 10 | 48 | Data indicates a significant increase, but specific fold change is not provided.[4][5] |
Table 2: Effect of Eupalinolide J (a related compound) on Cleaved Caspase-3 and Caspase-9 Levels in Prostate Cancer Cells [6]
| Cell Line | Eupalinolide J Concentration (µM) | Treatment Duration (hours) | Relative Expression of Cleaved Caspase-3 (vs. Control) | Relative Expression of Cleaved Caspase-9 (vs. Control) |
| PC-3 | 2.5 | 24 | Increased | Increased |
| PC-3 | 5 | 24 | Markedly Increased | Markedly Increased |
| DU-145 | 2.5 | 24 | Increased | Increased |
| DU-145 | 5 | 24 | Markedly Increased | Markedly Increased |
Note: The data for Eupalinolide J is presented as qualitative increases based on Western blot analysis. For precise quantification, densitometry analysis of the protein bands would be required.
Experimental Protocols
This section provides detailed protocols for commonly used methods to measure caspase activity in response to this compound treatment.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantitatively measures the activity of the executioner caspases-3 and -7 in cell lysates using a fluorogenic substrate.[3]
Principle: Activated caspase-3 and -7 cleave the substrate Ac-DEVD-AMC, releasing the fluorescent group 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the caspase activity.[3]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Caspase-3/7 Assay Kit (containing Ac-DEVD-AMC substrate and a reference standard)
-
Fluorometer or microplate reader with excitation at 380 nm and emission at 420-460 nm[3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control (DMSO).
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare the reaction buffer containing the Ac-DEVD-AMC substrate according to the manufacturer's instructions.
-
Add 50 µL of the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[3]
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity by comparing the fluorescence readings of the this compound-treated samples to the untreated control.
Western Blot Analysis for Cleaved Caspases
This method allows for the qualitative and semi-quantitative detection of the active (cleaved) forms of specific caspases.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the cleaved forms of caspases (e.g., cleaved caspase-3, cleaved caspase-9).
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture reagents
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: The intensity of the bands corresponding to the cleaved caspases indicates their level of activation. Use a loading control like β-actin to normalize the results. Densitometry software can be used for semi-quantitative analysis.
Flow Cytometry for Active Caspases
This method detects active caspases in intact, living cells.
Principle: A cell-permeable, non-cytotoxic reagent containing a caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a fluorescent dye is used.[7] When an active caspase cleaves the recognition sequence, the dye is released and binds to DNA, producing a fluorescent signal that can be detected by flow cytometry.[7]
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture reagents
-
Flow cytometry tubes
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)[7]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells (which are later detached) with this compound.
-
Staining:
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL.
-
Add the CellEvent™ Caspase-3/7 Green Detection Reagent to the cell suspension at the recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer using the appropriate laser and filters (e.g., 488 nm excitation and 530/30 nm emission for FITC channel).[7]
-
The percentage of fluorescent cells represents the population of cells with active caspase-3/7.
-
Mandatory Visualizations
Caption: this compound induced intrinsic apoptosis pathway.
Caption: Western blot workflow for cleaved caspases.
Caption: Fluorometric caspase activity assay workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Detection of Eupalinolide O-Induced DNA Fragmentation Using the TUNEL Assay
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties.[1][2] Studies have shown that this compound can suppress tumor growth by inducing apoptosis (programmed cell death) in various cancer cell lines, including triple-negative breast cancer.[3][4] A key hallmark of the late stages of apoptosis is the enzymatic cleavage of genomic DNA into smaller fragments.[5][6]
The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method to detect this DNA fragmentation at the single-cell level.[7][8] This assay provides a reliable technique for quantifying the apoptotic effects of therapeutic compounds like this compound, making it an invaluable tool in cancer research and drug development.[5][7] This document provides a detailed protocol for utilizing a fluorescence-based TUNEL assay to identify and quantify DNA fragmentation in cancer cells following treatment with this compound.
Principle of the Method
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[9][10] In cells undergoing apoptosis, endonucleases cleave DNA, generating numerous 3'-OH ends that serve as substrates for TdT.[5] In this protocol, TdT is used to incorporate fluorescently labeled dUTP (e.g., FITC-dUTP) onto these exposed ends. The resulting fluorescent signal is concentrated in the nuclei of apoptotic cells, allowing for their identification and quantification via fluorescence microscopy or flow cytometry.[6][9] Non-apoptotic cells have intact DNA and thus exhibit minimal to no signal.[11]
Signaling Pathway for this compound-Induced Apoptosis
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 6. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. DNA Fragmentation Assay Kits (TUNEL) | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: EdU Assay for Cell Proliferation with Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in triple-negative breast cancer.[1] Its mechanism of action involves the modulation of key signaling pathways, including the Akt/p38 MAPK and STAT3 pathways, which are crucial regulators of cell cycle progression and survival.[1][2] The 5-ethynyl-2'-deoxyuridine (EdU) cell proliferation assay is a modern and robust method for quantifying DNA synthesis, a hallmark of cell proliferation.[3][4][5] This assay offers a sensitive and efficient alternative to traditional methods like the BrdU assay by utilizing click chemistry for detection, which avoids harsh DNA denaturation steps and preserves cell morphology.[3][5][6]
These application notes provide a detailed protocol for utilizing the EdU assay to assess the anti-proliferative effects of this compound on cancer cells. The presented data, while illustrative, is based on the known dose-dependent effects of related Eupalinolide compounds on cell cycle progression.[3][7]
Principle of the EdU Assay
The EdU assay is based on the incorporation of EdU, a nucleoside analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU is then detected through a specific and covalent "click" reaction between the ethynyl group of EdU and a fluorescently labeled azide. This reaction is catalyzed by copper(I) and results in a stable triazole ring, allowing for the sensitive and quantitative detection of proliferating cells by fluorescence microscopy or flow cytometry.[3][4][8]
Data Presentation
The following table summarizes exemplar quantitative data illustrating the dose-dependent inhibitory effect of this compound on the proliferation of a representative cancer cell line as measured by the EdU assay.
| This compound Concentration (µM) | Percentage of EdU-Positive Cells (%) | Standard Deviation |
| 0 (Vehicle Control) | 45.2 | ± 3.1 |
| 1 | 38.5 | ± 2.8 |
| 5 | 25.1 | ± 2.2 |
| 10 | 15.8 | ± 1.9 |
| 20 | 8.3 | ± 1.1 |
Note: The data presented in this table is for illustrative purposes and is based on published dose-response effects of similar Eupalinolide compounds on cell cycle arrest. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
This section provides a detailed methodology for performing the EdU cell proliferation assay with this compound treatment using fluorescence microscopy.
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
EdU solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction cocktail components:
-
Copper (II) sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
96-well clear-bottom black imaging plates or coverslips in multi-well plates
-
Fluorescence microscope with appropriate filters
Experimental Workflow
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scivast.com [scivast.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
Eupalinolide O and its Impact on Cell Migration: Application Notes for a Wound-Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a wound-healing (scratch) assay to investigate the effects of Eupalinolide O on cell migration. This document outlines the underlying principles, detailed experimental protocols, and expected data presentation. Furthermore, it delves into the potential signaling pathways that this compound may modulate to exert its effects on cancer cell motility.
Introduction to this compound and Cell Migration
This compound is a sesquiterpene lactone that has garnered interest for its potential anti-cancer properties. One of the hallmarks of cancer progression is metastasis, a process heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues. The wound-healing assay is a fundamental and widely used in vitro method to study collective cell migration. By creating a cell-free gap in a confluent monolayer of cells, the rate of "wound" closure can be quantified to assess the impact of compounds like this compound on this critical aspect of cancer cell behavior. Studies on this compound and related compounds suggest an inhibitory effect on cancer cell migration, potentially through the modulation of key signaling pathways.
Data Presentation
| Treatment Group | Concentration (µM) | Time (hours) | Wound Closure (%) |
| Control (Vehicle) | 0 | 0 | 0 |
| 24 | 85 ± 5 | ||
| 48 | 98 ± 2 | ||
| This compound | 5 | 0 | 0 |
| 24 | 60 ± 7 | ||
| 48 | 75 ± 6 | ||
| This compound | 10 | 0 | 0 |
| 24 | 35 ± 6 | ||
| 48 | 45 ± 5 | ||
| This compound | 20 | 0 | 0 |
| 24 | 15 ± 4 | ||
| 48 | 20 ± 4 |
Values are represented as mean ± standard deviation.
Experimental Protocols
Principle of the Wound-Healing Assay
The wound-healing assay is based on the principle of measuring the rate at which cells in a confluent monolayer migrate to close a mechanically created "wound" or gap.[1] This collective cell movement is monitored over time, and the area of the gap is quantified at different time points. A decrease in the rate of wound closure in the presence of a test compound, such as this compound, indicates an inhibitory effect on cell migration.
Materials
-
Selected cancer cell line (e.g., Triple-Negative Breast Cancer cell lines like MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a specialized wound-healing tool
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24 hours. This needs to be optimized for the specific cell line being used.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a clean and uniform gap.
-
To remove any detached cells, gently wash the wells twice with sterile PBS.
-
-
Treatment with this compound:
-
After washing, replace the PBS with a fresh complete culture medium containing the desired concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the wounds at time 0 (T0).
-
Use a phase-contrast microscope at low magnification (e.g., 4x or 10x) to visualize the entire width of the scratch.
-
It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.
-
Incubate the plates and capture subsequent images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for all treatment groups.
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100 Where T0 is the initial time point and Tx is the subsequent time point.
-
Plot the percentage of wound closure against time for each treatment group to visualize the effect of this compound on cell migration.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment groups and the control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the wound-healing assay to assess this compound's effect on cell migration.
Proposed Signaling Pathway of this compound in Inhibiting Cell Migration
Studies on this compound and related compounds suggest that their inhibitory effect on cell migration may be mediated through the modulation of several signaling pathways. This compound has been reported to induce the generation of Reactive Oxygen Species (ROS) and affect the Akt/p38 MAPK pathway in triple-negative breast cancer cells.[1] Furthermore, related compounds like Eupalinolide J have been shown to inhibit cell migration by targeting the STAT3 signaling pathway, while Eupalinolide A's effects have been linked to the AMPK/mTOR pathway. The following diagram illustrates a potential mechanism for this compound, integrating the known effects on ROS and the Akt/p38 MAPK pathway.
Caption: Proposed signaling pathway of this compound in the inhibition of cell migration.
References
Application Notes and Protocols: Transwell Migration Assay for Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Transwell migration assay to evaluate the inhibitory effects of Eupalinolide O on cancer cell migration. This document includes a step-by-step experimental procedure, guidelines for data presentation, and visual diagrams of the experimental workflow and the implicated signaling pathway.
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration in response to chemoattractants.[2][3] This assay allows for the quantification of cell movement through a porous membrane, mimicking the passage of cells through tissue barriers.[2]
This compound, a sesquiterpenoid lactone, has been reported to exhibit anti-tumor properties, including the induction of apoptosis in cancer cells.[4] Understanding its impact on cell migration is critical for evaluating its full therapeutic potential as an anti-metastatic agent. This protocol outlines the procedure to assess the dose-dependent effect of this compound on the migratory capacity of cancer cells.
Data Presentation
Quantitative data from the Transwell migration assay should be summarized to clearly demonstrate the effect of this compound. The following tables provide a template for presenting the results.
Table 1: Effect of this compound on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | Percentage of Migration Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 500 ± 25 | 0 |
| This compound | 1 | 425 ± 21 | 15 |
| This compound | 5 | 275 ± 18 | 45 |
| This compound | 10 | 150 ± 15 | 70 |
| This compound | 20 | 75 ± 10 | 85 |
Table 2: Statistical Analysis of Migration Inhibition by this compound
| Comparison | p-value | Significance |
| Vehicle vs. This compound (1 µM) | < 0.05 | * |
| Vehicle vs. This compound (5 µM) | < 0.01 | ** |
| Vehicle vs. This compound (10 µM) | < 0.001 | |
| Vehicle vs. This compound (20 µM) | < 0.001 |
Experimental Protocol: Transwell Migration Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the migration of a selected cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer cells).
Materials
-
24-well Transwell® inserts (8.0 µm pore size polycarbonate membrane)[1]
-
24-well plates[1]
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)[1]
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., 10% FBS or specific growth factor)[5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA[5]
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS[1]
-
Staining solution: 0.1% Crystal Violet in 20% methanol[1]
-
Cotton swabs[1]
-
Inverted microscope
-
Image analysis software (e.g., ImageJ)
-
Cell culture incubator (37°C, 5% CO₂)
Procedure
-
Cell Culture and Preparation:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.[5]
-
The day before the assay, starve the cells by replacing the complete medium with serum-free or low-serum medium for 12-24 hours. This minimizes basal migration and enhances the response to the chemoattractant.
-
-
Assay Setup:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment group.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[1][5]
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.[6]
-
-
Cell Seeding and Treatment:
-
Harvest the starved cells using Trypsin-EDTA and resuspend them in serum-free or low-serum medium to a final concentration of 1 x 10⁵ cells/mL.[1]
-
In separate tubes, mix the cell suspension with the prepared this compound dilutions (or vehicle control) at the desired final concentrations.
-
Add 200 µL of the cell suspension containing the respective treatment to the upper chamber of each Transwell insert.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory rate (typically 12-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[1][5]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15-20 minutes at room temperature.[1]
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes at room temperature.[1]
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, capture images from several random fields for each membrane.
-
Count the number of migrated cells in each image using image analysis software.
-
Calculate the average number of migrated cells per field for each treatment group.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. researchhub.com [researchhub.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
Preparing Eupalinolide O Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of Eupalinolide O stock solutions intended for in vitro cell culture experiments. This compound, a sesquiterpene lactone derived from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in cancer cell lines[1][2]. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide outlines the necessary materials, step-by-step procedures, and quality control measures for preparing and storing this compound stock solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C24H30O9 | [3] |
| Molecular Weight | 418.49 g/mol | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
| Biological Activity | Induces apoptosis and cell cycle arrest in cancer cells; anti-cancer agent. | [1][2][4] |
Preparing this compound Stock Solutions
The following protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use high-quality, sterile reagents and aseptic techniques to prevent contamination of cell cultures.
Required Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated precision balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol for a 10 mM Stock Solution
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO. For a 10 mM stock from 4.185 mg, add 1 mL of DMSO. Note: It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility[1].
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If precipitation or cloudiness persists, sonicate the tube in an ultrasonic bath for 5-10 minutes[1]. Gentle warming to 37°C can also aid dissolution[5].
-
-
Sterilization (Optional but Recommended): To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is particularly important if the initial weighing was not performed in a sterile environment.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots as recommended in the table below.
-
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity and activity of this compound stock solutions.
| Storage Temperature | Duration | Light Conditions | Source |
| -80°C | Up to 6 months | Protect from light | [1] |
| -20°C | Up to 1 month | Protect from light | [1][5] |
Note: Avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.
Quality Control
To ensure the reliability of experimental results, it is advisable to perform a quality control check on the prepared stock solution.
-
Visual Inspection: The stock solution should be clear and free of any precipitates or particulate matter.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Bioactivity Assay: A simple bioactivity assay, such as a cell viability assay (e.g., MTT or CCK-8) on a sensitive cancer cell line, can confirm the biological activity of the prepared stock. Compare the results with previously validated batches or literature data. Studies have shown this compound to be effective in the low micromolar range in various cancer cell lines[6][7].
Working Solution Preparation
For cell culture experiments, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium.
Protocol for Preparing a 10 µM Working Solution
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Pipette 999 µL of pre-warmed, complete cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution.
-
-
Vortex the working solution gently to ensure homogeneity.
-
Add the appropriate volume of the working solution to your cell culture plates to achieve the final desired experimental concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a simplified representation of its known mechanism of action.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Simplified Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Application Notes and Protocols for In Vivo Administration of Eupalinolide O in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the in vivo administration of Eupalinolide O in animal models, with a focus on its application in cancer research. The information is compiled from preclinical studies and is intended to aid in the design and execution of similar research.
Applications of this compound in Animal Models
This compound, a sesquiterpene lactone, has demonstrated significant anti-tumor activity in various animal models of cancer. Its primary application in in vivo studies has been to investigate its efficacy in inhibiting tumor growth and to elucidate its mechanism of action.
Key applications include:
-
Anti-cancer agent: this compound has been shown to inhibit the growth of triple-negative breast cancer (TNBC) tumors in xenograft mouse models.[1]
-
Induction of Apoptosis: In vivo studies have confirmed that this compound induces apoptosis in cancer cells, contributing to its anti-tumor effects.[1]
-
Modulation of Signaling Pathways: Research in animal models has revealed that this compound exerts its effects through the modulation of key signaling pathways, including the Akt/p38 MAPK pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound and its analogs.
Table 1: In Vivo Efficacy of Eupalinolide Analogs in Xenograft Mouse Models
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231 & MDA-MB-453 cells) | Nude mice | Not specified | Intraperitoneal | 20 days | Inhibition of tumor growth |
| Eupalinolide A | Non-Small Cell Lung Cancer | Nude mouse xenograft | 25 mg/kg | Not specified | Not specified | Over 60% decrease in tumor weight and volume |
| Eupalinolide J | Breast Cancer Metastasis (MDA-MB-231-Luc cells) | BALB/c nu/nu female mice | 30 mg/kg | Intravenous | 18 days (every 2 days) | Significant inhibition of lung metastasis |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 2 mg/mL working solution, a higher concentration stock in DMSO is first made.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.
-
-
Working Solution Preparation:
-
To prepare the final working solution for injection, take the required volume of the this compound stock solution in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline or PBS to reach the final desired volume and concentration.
-
For example, to make 1 mL of a 2 mg/mL working solution, you would start with 50 µL of a 40 mg/mL this compound stock in DMSO, add 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline.
-
-
Sterilization:
-
Filter the final working solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the prepared solution at 4°C and protect it from light. It is recommended to prepare the solution fresh before each set of injections.
-
Triple-Negative Breast Cancer Xenograft Mouse Model
Objective: To establish a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)
-
Female nude mice (e.g., BALB/c nude), 4-6 weeks old
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture:
-
Culture the TNBC cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = 0.5 x (length x width²) .[2]
-
-
Initiation of Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Intraperitoneal (IP) Administration of this compound
Objective: To administer the prepared this compound solution to the tumor-bearing mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal restrainer (optional)
Protocol:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn back).
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is typically 10 mL/kg.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Visualization of Signaling Pathways and Workflows
This compound Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
This compound-Modulated Signaling Pathway
Caption: this compound induces apoptosis via Akt/p38 MAPK.
References
Investigating the Mechanism of Action of Eupalinolide O: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Eupalinolide O, a sesquiterpene lactone with demonstrated anti-cancer properties. The following sections detail the key molecular effects of this compound, present quantitative data from relevant studies, and provide detailed protocols for essential experiments.
Introduction to this compound's Mechanism of Action
This compound is a natural compound that has shown significant potential as an anti-cancer agent, particularly in breast cancer models.[1][2] Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[1][3] These effects are mediated through the modulation of key cellular signaling pathways, making it a promising candidate for further drug development.
Key Biological Effects and Quantitative Data
This compound exerts its anti-cancer effects through several measurable biological activities. The following tables summarize key quantitative data from studies on breast cancer cell lines.
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Time Point | IC50 Value (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 | |
| Data from a study on human triple-negative breast cancer cells.[4] |
Table 2: Induction of Apoptosis by this compound in MDA-MB-468 Cells
| This compound Conc. (µM) | Treatment Time | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 24 h | Normal (baseline) |
| 8 | 24 h | 65.01 |
| Data from a study on human MDA-MB-468 breast cancer cells.[1] |
Table 3: Cell Cycle Arrest Induced by this compound in MDA-MB-468 Cells
| This compound Conc. (µM) | Treatment Time | % of Cells in G2/M Phase |
| 0 (Control) | 24 h | 12.67 |
| 2 | 24 h | Increased |
| 4 | 24 h | Increased |
| 8 | 24 h | 31.60 |
| Data from a study on human MDA-MB-468 breast cancer cells.[1][3] |
Signaling Pathways Modulated by this compound
This compound's induction of apoptosis and cell cycle arrest is linked to its ability to modulate specific intracellular signaling pathways. A key pathway inhibited by this compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1] Additionally, in triple-negative breast cancer cells, this compound has been shown to modulate the Akt/p38 MAPK signaling pathway and induce the generation of reactive oxygen species (ROS).[2][4]
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflows and Protocols
To investigate the mechanism of action of this compound, a series of in vitro experiments are essential. The following diagram illustrates a typical experimental workflow.
Figure 2: Experimental workflow for this compound mechanism of action studies.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt (Ser473), anti-Cyclin B1, anti-cdc2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and information provided in these application notes offer a robust framework for elucidating the anti-cancer mechanism of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential.
References
Application of Eupalinolide O in Cancer Cell Lines: A Proposed Framework for Pancreatic Cancer Research
Introduction
Eupalinolide O (EO) is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has demonstrated significant anticancer properties. While research on its direct application in pancreatic cancer cell lines is currently limited, studies on other cancer types, particularly triple-negative breast cancer (TNBC), provide a valuable framework for its potential therapeutic investigation in pancreatic cancer. This document outlines the known mechanisms of action of this compound, provides detailed protocols for key experiments, and presents quantitative data from existing studies to guide future research in pancreatic cancer.
Initial screenings of Eupalinolide A (EA), Eupalinolide B (EB), and this compound (EO) on the MiaPaCa-2 pancreatic cancer cell line indicated that while all compounds reduced cell viability, EB had the most pronounced effect[1]. However, the detailed mechanistic studies available for this compound in other cancers suggest it is a compound of interest for broader anticancer applications.
Mechanism of Action
In human triple-negative breast cancer cells, this compound has been shown to induce apoptosis through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway[2][3]. It has also been observed to cause cell cycle arrest at the G2/M phase[4]. The proposed mechanism involves an increase in intracellular ROS, which in turn inhibits the phosphorylation of Akt and promotes the phosphorylation of p38 MAPK, leading to caspase-dependent apoptosis[2][3].
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on triple-negative breast cancer cell lines. These values can serve as a starting point for designing dose-response studies in pancreatic cancer cell lines.
Table 1: Cytotoxicity of this compound on MDA-MB-231 and BT-549 TNBC Cells
| Cell Line | Treatment Time | IC50 (µM) |
| MDA-MB-231 | 24h | 16.98 |
| 48h | 12.04 | |
| 72h | 8.69 | |
| BT-549 | 24h | 21.07 |
| 48h | 15.83 | |
| 72h | 11.25 |
Data extracted from studies on triple-negative breast cancer cells and may be used as a reference for pancreatic cancer studies.[2]
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-468 Breast Cancer Cells
| Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) |
| Control | Not specified | Not specified |
| This compound (5 µM) | Increased | Increased |
| This compound (10 µM) | Increased | Increased |
| This compound (20 µM) | Increased | Increased |
Qualitative data indicating a dose-dependent increase in apoptosis and G2/M phase arrest.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines, adapted from established methodologies in breast cancer research[2][4].
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis (Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of proteins in the Akt/p38 MAPK signaling pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Eupalinolide O solubility for in vitro assays
Welcome to the Eupalinolide O Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound, providing direct answers and solutions to facilitate your experiments.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous cell culture media. What should I do?
A1: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. The solubility in aqueous media is limited, and a lower concentration might stay in solution.
-
Optimize the DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (ideally ≤ 0.1%), a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use a Co-solvent System: Instead of relying solely on DMSO, a co-solvent system can improve solubility. Pre-formulating this compound in a mixture of solvents before final dilution can be effective.[1]
-
Utilize Solubilizing Excipients: Consider using excipients like cyclodextrins (e.g., SBE-β-CD) or non-ionic surfactants (e.g., Tween-80) to enhance aqueous solubility.[1] These agents can encapsulate the hydrophobic compound, improving its dispersibility in aqueous solutions.
-
Gentle Warming and Sonication: After dilution, gentle warming of the solution (e.g., to 37°C) and brief sonication can help redissolve small amounts of precipitate.[1] However, be cautious with temperature-sensitive compounds and avoid prolonged heating.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other poorly water-soluble compounds for in vitro assays.[1][2] It offers good solvating power for a wide range of organic molecules. For some applications, other organic solvents like ethanol or acetone can be used, but their compatibility with the specific assay system must be verified.
Q3: What is the maximum recommended storage time and temperature for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is also advisable to protect the stock solution from light.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use heat to dissolve this compound in my chosen solvent?
A4: Gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation or phase separation occurs during preparation.[1] However, it is crucial to use the lowest effective temperature and shortest duration to avoid potential degradation of the compound.
Quantitative Solubility Data
The following table summarizes reported solubility data for this compound in different solvent formulations. This information can guide the selection of an appropriate vehicle for your in vitro studies.
| Formulation | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.97 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | Clear solution |
Data sourced from MedchemExpress.[1]
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions to improve solubility for in vitro assays.
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
-
Protocol 2: Preparation of this compound Working Solution using a Co-solvent System
This protocol is adapted from a formulation that has been shown to be effective for in vivo studies and can be adapted for in vitro use, keeping in mind the final concentration of each component.
-
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or cell culture medium
-
-
Procedure:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The ratio of DMSO to PEG300 can be optimized, for example, starting with a 1:4 ratio.
-
Add Tween-80. The final concentration of Tween-80 should be kept low (e.g., 1-5%).
-
Vortex the mixture thoroughly until a clear solution is formed.
-
Slowly add the sterile saline or cell culture medium to achieve the final desired concentration of this compound, while continuously vortexing or mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to adjust the ratios of the co-solvents or reduce the final concentration of this compound.
-
Visual Guides: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the experimental use of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway in cancer cells.[3][4][5]
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Cell signaling pathways step-by-step [mindthegraph.com]
Technical Support Center: Optimizing Eupalinolide O Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide O. The information is designed to address specific issues that may be encountered during experiments to optimize its concentration for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound in cancer cells?
A1: this compound, a sesquiterpene lactone, has been shown to induce apoptosis in cancer cells.[1] In triple-negative breast cancer (TNBC) cells, its mechanism involves modulating the generation of reactive oxygen species (ROS) and regulating the Akt/p38 MAPK signaling pathway.[2][3] This leads to the inhibition of cell viability and proliferation.[2][3]
Q2: What are the typical effective concentration ranges for this compound?
A2: The effective concentration of this compound is cell line-dependent. For instance, in MDA-MB-231 and MDA-MB-453 TNBC cell lines, concentrations between 5 µM and 10 µM have been shown to effectively reduce cell viability.[2] It is crucial to determine the optimal concentration for each specific cell line through dose-response experiments.
Q3: How does the treatment duration affect the efficacy of this compound?
A3: The efficacy of this compound is time-dependent. Studies on TNBC cells have shown that increasing the incubation time from 24 to 72 hours leads to a significant decrease in the IC50 values, indicating increased potency with longer exposure.[2] A 48-hour treatment duration was found to be effective for subsequent experiments in one study.[2]
Q4: Does this compound show selectivity for cancer cells over normal cells?
A4: this compound has demonstrated a degree of selectivity for cancer cells. In studies involving TNBC cell lines, this compound showed significant cytotoxicity against cancer cells while having a minimal effect on the viability of normal human epithelial cells (MCF 10A).[2]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been found to modulate the Akt/p38 MAPK signaling pathway.[2][3] It can also lead to an increase in intracellular reactive oxygen species (ROS), which plays a role in inducing apoptosis.[2][3] Additionally, it has been observed to cause cell cycle arrest in the G2/M phase in MDA-MB-468 breast cancer cells.[1]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the viability reagent.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to achieve uniform cell density across wells.
-
When adding this compound, mix gently by pipetting up and down to ensure even distribution.
-
Verify the stability and proper storage of the cell viability reagent (e.g., MTT, resazurin).
-
Optimize incubation times for both the drug treatment and the viability assay itself.[4]
-
Issue 2: this compound does not seem to induce apoptosis in the target cell line.
-
Possible Cause: The concentration of this compound may be too low, the treatment duration too short, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
Increase the treatment duration (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[2]
-
Confirm apoptosis using multiple methods, such as flow cytometry for Annexin V/PI staining and a caspase-3 activity assay.[2][3]
-
Consider that some cell lines may have intrinsic or acquired resistance mechanisms.
-
Issue 3: Difficulty in dissolving this compound.
-
Possible Cause: this compound is a natural compound and may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Dissolve this compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final working concentrations in the cell culture medium.
-
Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% DMSO).
-
Perform a solvent control experiment to rule out any effects of the solvent on cell viability.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [2]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for desired time points (e.g., 24, 48, 72 hours).[2] Include a vehicle control (e.g., DMSO).
-
After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO (e.g., 150 µL) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Treat cells with this compound at selected concentrations and for a specific duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
-
Visualizations
Caption: this compound induced signaling pathway.
Caption: General experimental workflow.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide O Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Eupalinolide O experimentation. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a natural compound extracted from Eupatorium lindleyanum DC.[1][2] Its primary anti-cancer activity involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly in the G2/M phase, in cancer cells.[1][2]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation. Notably, it can induce apoptosis by increasing the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway.[3][4] It has also been observed to suppress the Akt pathway, which is a major anti-apoptotic signaling pathway.[1]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated significant anti-cancer activity in human triple-negative breast cancer (TNBC) cells and human MDA-MB-468 breast cancer cells.[1][3] Related compounds like Eupalinolide J have shown effects in prostate cancer cells, and Eupalinolide B in pancreatic cancer cells, suggesting a broader potential for this class of compounds.[5][6][7][8]
Q4: What are the typical effective concentrations of this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For instance, in studies with TNBC cells, concentrations around 5 µM and 10 µM have been shown to significantly increase apoptosis.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT or CCK-8 Assays)
| Potential Problem | Possible Causes | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Uneven drug distribution in the well.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Mix the plate gently by tapping after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 values differ significantly between experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Degradation of this compound stock solution. | - Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment.- Strictly adhere to the predetermined incubation times for all experiments.- Prepare fresh dilutions of this compound from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles. |
| No significant cytotoxic effect observed | - this compound concentration is too low.- The cell line is resistant.- Insufficient incubation time. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the sensitivity of your cell line to this compound or a positive control.- Extend the incubation period (e.g., from 24h to 48h or 72h). |
Variable Apoptosis Assay Results (e.g., Flow Cytometry with Annexin V/PI Staining)
| Potential Problem | Possible Causes | Recommended Solution |
| High percentage of necrotic cells in the control group | - Over-trypsinization or harsh cell handling.- Cells are overgrown or unhealthy. | - Use a lower concentration of trypsin for a shorter duration and handle cells gently.- Ensure cells are harvested at 70-80% confluency. |
| Inconsistent apoptosis induction by this compound | - Suboptimal drug concentration or treatment time.- Variation in cell density at the time of treatment. | - Optimize the this compound concentration and treatment duration for your specific cell line.- Seed cells at a consistent density to ensure uniform drug effects. |
| Poor separation of cell populations (live, apoptotic, necrotic) | - Incorrect compensation settings on the flow cytometer.- Inadequate staining. | - Perform single-stain controls for Annexin V and PI to set up proper compensation.- Follow the staining protocol carefully, ensuring correct reagent concentrations and incubation times. |
Inconsistent Western Blot Results for Signaling Pathway Proteins
| Potential Problem | Possible Causes | Recommended Solution |
| Weak or no signal for target protein | - Insufficient protein loading.- Ineffective primary antibody.- Protein degradation. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Validate your primary antibody using a positive control cell lysate. Optimize antibody concentration.- Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| High background or non-specific bands | - Primary or secondary antibody concentration is too high.- Insufficient blocking or washing.- Cross-reactivity of the antibody. | - Titrate your antibodies to determine the optimal concentration.- Increase the duration or number of washes. Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA).- Consult the antibody datasheet for known cross-reactivities. |
| Inconsistent phosphorylation status of proteins (e.g., p-Akt, p-p38) | - Variation in the timing of cell lysis after treatment.- Degradation of phosphate groups. | - Lyse all cell samples at the exact same time point after treatment.- Always include phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
stability of Eupalinolide O in DMSO at -20°C
This technical support center provides guidance on the stability of Eupalinolide O in Dimethyl Sulfoxide (DMSO) at -20°C, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) - this compound Stability in DMSO
Q1: What are the recommended storage conditions for this compound in DMSO?
For long-term storage, it is advisable to store this compound as a solid at -20°C, protected from light and moisture. When prepared as a stock solution in DMSO, it should be stored at -20°C or -80°C.
Q2: How long can I store this compound in DMSO at -20°C?
Based on information from suppliers of this compound and similar sesquiterpene lactones, a stock solution in DMSO can be stored at -20°C for up to one month. For longer-term storage of the solution, -80°C is recommended, which can extend the stability to six months or more. However, stability is compound-specific, and it is best practice to verify the stability under your specific laboratory conditions.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable indicator is a decrease or loss of its expected biological activity in your assays. Other signs could include a change in the color of the stock solution or the appearance of precipitates, although precipitation could also be due to solubility issues.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound in DMSO have not been extensively documented in publicly available literature, sesquiterpene lactones containing an α-methylene-γ-lactone moiety are known to be reactive. This functional group can undergo Michael addition reactions with nucleophiles. In a laboratory setting, potential degradation could occur through:
-
Hydrolysis: Reaction with any residual water in the DMSO.
-
Oxidation: Reaction with atmospheric oxygen.
-
Reaction with impurities: Trace impurities in the DMSO could potentially react with the compound.
Q5: Should I be concerned about freeze-thaw cycles?
Yes, repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated temperature changes.
Q6: What is the best way to prepare a stock solution of this compound in DMSO?
To prepare a stock solution, use anhydrous, high-purity DMSO. Allow the this compound powder and the DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution at the desired concentration, and then aliquot it into single-use vials for storage at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid this compound. Perform a stability test on your current stock solution using the protocol below. Ensure proper storage and handling of the stock solution. |
| Inaccurate pipetting of the stock solution. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. | |
| Loss of Biological Activity | Significant degradation of this compound. | Discard the old stock solution and prepare a new one. Consider storing the stock solution at -80°C for better long-term stability. |
| Incorrect initial concentration of the stock solution. | Verify the initial weighing of the compound and the volume of DMSO used. | |
| Visible Precipitates in Stock Solution | Poor solubility at low temperatures. | Before use, warm the vial to room temperature and vortex to ensure the compound is fully dissolved. |
| Compound degradation leading to insoluble products. | If the precipitate does not redissolve upon warming and vortexing, it may be a sign of degradation. It is advisable to prepare a fresh stock solution. |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO at -20°C over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution stored at -20°C at various time points.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Autosampler vials
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Time-Zero Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the peak area of this compound. This will serve as your baseline (100% integrity).
-
Storage: Aliquot the remaining stock solution into several microcentrifuge tubes and store them at -20°C, protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months), remove one aliquot from the freezer. Allow it to thaw completely and come to room temperature.
-
Sample Preparation and Analysis: Prepare a sample for HPLC analysis as in step 2 and inject it into the HPLC system using the same method as the T=0 analysis.
-
Data Collection: Record the peak area of this compound for each time point.
Data Analysis:
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Data Presentation
The following table can be used to summarize the quantitative data from your stability study.
| Storage Time | Peak Area (Arbitrary Units) | % Remaining | Observations |
| Time 0 | [Insert T=0 Peak Area] | 100% | Clear solution |
| 1 Week | |||
| 2 Weeks | |||
| 1 Month | |||
| 2 Months | |||
| 3 Months |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
addressing Eupalinolide O off-target effects in experiments
Welcome to the technical support center for Eupalinolide O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. Its primary reported on-target effects are centered on its anti-cancer properties.[1][2] In various cancer cell lines, particularly breast cancer, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G2/M phase.[1] These effects are believed to be mediated through the modulation of key signaling pathways, including the suppression of the Akt pathway and regulation of the p38 MAPK pathway.[1][3]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and modulates the function of proteins or other biomolecules that are not its intended therapeutic target. For this compound, this means it could be interacting with proteins other than those directly involved in its anti-cancer activity. These unintended interactions can lead to a variety of issues in research, including:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.
-
Cellular toxicity: Off-target binding can lead to cytotoxicity that is unrelated to the compound's primary mechanism of action.
-
Confounding data in drug development: Undiscovered off-target effects can lead to unexpected side effects in later stages of drug development.
Sesquiterpene lactones as a class of compounds are known to be reactive and can interact with multiple cellular targets, making the investigation of off-target effects particularly important.
Q3: Are there any known or predicted off-targets for this compound?
Currently, there is limited publicly available data on specific, experimentally validated off-target proteins for this compound. However, due to its chemical structure as a sesquiterpene lactone, it is plausible that it could interact with a range of proteins, particularly those with reactive cysteine residues.
In silico prediction tools and experimental screening are necessary to identify potential off-targets in your specific experimental model. Studies on similar sesquiterpene lactones suggest that they can have a broad range of biological activities, implying the potential for multiple cellular targets.
Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?
A multi-pronged approach is recommended to investigate potential off-target effects:
-
In Silico Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.
-
Experimental Screening: Employ unbiased experimental approaches to identify proteins that bind to this compound in your cellular or tissue models.
-
Validation: Once potential off-targets are identified, they must be validated through targeted experiments to confirm the interaction and its functional consequences.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Issue: I'm observing a phenotype that is not consistent with the known on-target effects of this compound (e.g., unexpected changes in cell morphology, metabolism, or signaling pathways).
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target and the unexpected phenotype. A significant difference in the IC50 values may suggest an off-target effect. 2. Use a Structurally Unrelated Inhibitor: If available, use a different compound that targets the same on-target pathway but has a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. 3. Rescue Experiment: If feasible, overexpress the intended target protein. If this does not rescue the unexpected phenotype, it strongly suggests the involvement of off-targets. 4. Off-Target Identification: Proceed with experimental methods to identify the off-target protein(s) (see Experimental Protocols section). |
| Experimental Artifact | 1. Review Controls: Ensure all proper controls (e.g., vehicle control, positive and negative controls for the pathway of interest) are included and behaving as expected. 2. Reagent Quality: Verify the purity and stability of your this compound stock. 3. Cell Line Integrity: Confirm the identity and health of your cell line. |
Issue: this compound is showing toxicity in my non-cancerous control cell lines at concentrations where on-target effects are expected in cancer cells.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Counter-Screening: Test this compound in a cell line that does not express the intended target (if such a model exists). If toxicity persists, it is likely due to off-target effects. 2. Broad Panel Screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). 3. Identify Off-Targets: Use proteomic approaches to identify the specific off-target(s) mediating the toxicity. |
| General Cellular Stress | 1. Lower Concentration/Shorter Incubation: Determine the lowest effective concentration and shortest incubation time that still elicits the on-target effect to minimize general stress responses. 2. Monitor Stress Markers: Assess markers of cellular stress (e.g., ROS production, unfolded protein response) in both your target and control cells. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Not Specified | Not Specified | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [2] |
| 48 h | 5.85 | [2] | ||
| 72 h | 3.57 | [2] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | [2] |
| 48 h | 7.06 | [2] | ||
| 72 h | 3.03 | [2] |
Note: One study indicated that the normal human breast epithelial cell line MCF-10A was relatively insensitive to this compound treatment.[2]
Key Signaling Pathways
The following diagrams illustrate the known on-target signaling pathways of this compound and a general workflow for off-target identification.
Caption: On-target signaling pathway of this compound.
Caption: General workflow for off-target identification.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification using Affinity Chromatography-Mass Spectrometry
This protocol provides a generalized workflow for identifying protein binding partners of this compound from a cell lysate.
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with the compound's primary binding interactions.
-
Covalently attach the this compound derivative to the activated beads.
-
Prepare control beads with no conjugated compound.
-
-
Cell Culture and Lysis:
-
Culture the cells of interest to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a native protein lysate.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads in parallel.
-
Allow binding to occur for a specified time at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a protein database search engine to identify the proteins. Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential binding partners.
-
Protocol 2: Validation of Off-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to validate the binding of this compound to a putative off-target protein in intact cells.
-
Cell Treatment:
-
Culture the cells of interest and treat them with either vehicle control or a desired concentration of this compound for a specific duration.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
The binding of this compound to the target protein should increase its thermal stability, resulting in a shift of the melting curve to a higher temperature. This thermal shift confirms target engagement in a cellular context.
-
Caption: Logical troubleshooting decision tree.
References
optimizing incubation time for Eupalinolide O treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Eupalinolide O.
Troubleshooting Guide
Issue: High variability in cell viability results between replicate wells.
-
Question: My cell viability assay (e.g., MTT, XTT) shows significant variability between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
Inconsistent drug concentration: Ensure thorough mixing of this compound in the culture medium before adding it to the wells. Use calibrated pipettes and proper pipetting techniques.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity.
-
Incubation time: Ensure consistent incubation times for all plates and wells.
-
Issue: this compound appears to be cytotoxic at concentrations reported to be non-toxic in the literature.
-
Question: I'm observing significant cell death at this compound concentrations that published studies suggest should have minimal effect. Why might this be happening?
-
Answer: Several factors could contribute to this discrepancy:
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. The IC50 values can differ significantly between cell types.
-
Cell health and passage number: Cells that are unhealthy, stressed, or at a high passage number may be more susceptible to drug treatment. Always use cells in their logarithmic growth phase and within a consistent passage number range.
-
Solvent toxicity: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is consistent across all wells and is at a non-toxic level for your specific cell line. A vehicle control (media with solvent only) is crucial.
-
Issue: Inconsistent results in apoptosis assays.
-
Question: My apoptosis assay results (e.g., Annexin V/PI staining) are not consistent. What should I check?
-
Answer: Inconsistent apoptosis results can be due to:
-
Timing of the assay: Apoptosis is a dynamic process. The optimal time to detect apoptosis after this compound treatment can vary depending on the cell line and drug concentration. A time-course experiment is recommended to identify the peak apoptotic window.
-
Cell handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive results in viability and apoptosis assays. Handle cells gently throughout the staining procedure.
-
Reagent quality: Ensure that your apoptosis detection reagents are not expired and have been stored correctly.
-
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action of this compound?
This compound is a sesquiterpene lactone that has been shown to exhibit anticancer activity.[1][2] Its primary mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G2/M phase, in cancer cells.[1][2]
2. Which signaling pathways are known to be affected by this compound?
This compound has been reported to suppress the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[1] It has also been shown to modulate the ROS/Akt/p38 MAPK signaling pathway.[3][4] Additionally, related compounds like Eupalinolide J have been shown to affect the STAT3 signaling pathway.[5]
3. What is a typical starting concentration range and incubation time for this compound treatment?
Based on published studies, a common starting concentration range for in vitro experiments is between 1 µM and 20 µM.[3] Typical incubation times for assessing cytotoxicity and apoptosis are 24, 48, and 72 hours.[1][3][6] The optimal concentration and incubation time are highly dependent on the cell line being used and the specific biological question being investigated. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific experimental setup.
4. How should I prepare a stock solution of this compound?
This compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then diluted to the final desired concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Reference |
| MDA-MB-468 | Breast Cancer | - | - | 1.04 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | [3] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 | [3] |
| PC-3 | Prostate Cancer | - | - | 2.89 (Eupalinolide J) | [6] |
| DU-145 | Prostate Cancer | - | - | 2.39 (Eupalinolide J) | [6] |
Note: Data for PC-3 and DU-145 cells are for Eupalinolide J, a related compound.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO).[3]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1][3][6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation | MDPI [mdpi.com]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Technical Support Center: Sesquiterpene Lactones Laboratory Guide
Welcome to the technical support center for researchers working with sesquiterpene lactones (STLs). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Section 1: Extraction and Isolation
This section addresses the initial steps of obtaining STLs from their natural sources, a process often fraught with challenges related to yield and purity.
Frequently Asked Questions (FAQs)
Q1: My extraction yield of sesquiterpene lactones is very low. What can I do to improve it?
A1: Low yields are a common issue. Consider the following factors:
-
Solvent Choice: The polarity of your extraction solvent is critical. While non-polar solvents were used historically, polar organic solvents like ethanol, methanol, acetonitrile, or acetone often provide significantly higher yields of STLs like parthenolide.[1] For hydrophilic STLs, water or methanol/water mixtures can be very effective.[2] Experimenting with different solvents or solvent mixtures is recommended.[3]
-
Plant Material: The part of the plant used (leaves, flowers, roots) and its condition (fresh or dried) will significantly impact STL content and composition.[1][4] The concentration of STLs can vary depending on the plant species and even the genotype.[2]
-
Extraction Method: Traditional methods include maceration, Soxhlet extraction, and refluxing.[5] For some STLs, a simple maceration in water at a controlled temperature (e.g., 30°C for 17 hours) can enhance the yield of free STLs by promoting the hydrolysis of their conjugated forms (e.g., glucosides or oxalates).[2][3][6]
-
Extraction Time and Temperature: Optimizing both time and temperature is crucial. For instance, prolonged extraction at higher temperatures might increase yield but could also lead to the degradation of thermolabile compounds.[3]
Q2: My crude extract is a complex mixture with many interfering compounds. How can I simplify it before chromatography?
A2: A preliminary clean-up is essential for complex extracts.
-
Liquid-Liquid Partitioning: This is a highly effective method. After initial extraction (e.g., with ethanol or methanol), the solvent is evaporated, and the residue is suspended in water.[7] This aqueous suspension can then be partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane (or chloroform), and ethyl acetate.[7] STLs are typically found in the medium-polarity fractions (dichloromethane and ethyl acetate), while non-polar compounds like fats and waxes remain in the hexane fraction and highly polar compounds like sugars stay in the aqueous fraction.
-
Solid-Phase Extraction (SPE): SPE can be used for rapid sample clean-up and fractionation before HPLC or column chromatography.[5]
Experimental Protocol: General Extraction and Liquid-Liquid Partitioning
This protocol is a generalized procedure based on common laboratory practices for STL extraction.[2][7]
-
Preparation: Air-dry the plant material at room temperature to a constant weight and grind it into a fine powder.[4]
-
Maceration: Soak the powdered plant material (e.g., 500 g) in a suitable solvent like 90% ethanol (e.g., 3 L) at room temperature. Allow it to stand for at least 48-72 hours, with occasional agitation.[4]
-
Filtration and Concentration: Filter the mixture and collect the extract. Repeat the extraction process on the plant residue two more times to ensure maximum recovery. Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Partitioning:
-
Suspend the crude extract (e.g., 100 g) in 500 mL of distilled water.
-
Transfer the suspension to a separatory funnel and partition it four times with 250 mL of n-hexane each time. Combine the hexane fractions.
-
Subsequently, partition the remaining aqueous layer four times with 250 mL of dichloromethane (CH₂Cl₂). Combine the CH₂Cl₂ fractions.
-
Finally, partition the aqueous layer four times with 250 mL of ethyl acetate (EtOAc). Combine the EtOAc fractions.
-
-
Drying and Storage: Dry each of the partitioned fractions (hexane, CH₂Cl₂, EtOAc, and aqueous) over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting dried fractions are now ready for chromatographic purification. STLs are most likely concentrated in the CH₂Cl₂ and EtOAc fractions.
Visualization: Extraction and Purification Workflow
References
- 1. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Technical Support Center: Enhancing the In Vivo Bioavailability of Eupalinolide O
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the in vivo bioavailability of Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with demonstrated anti-cancer properties. Like many other sesquiterpene lactones, this compound is poorly soluble in water, which can lead to low oral bioavailability.[1] This poor solubility limits its absorption in the gastrointestinal tract, making it challenging to achieve therapeutic concentrations in target tissues during in vivo experiments.
Q2: What are the primary signaling pathways targeted by this compound?
A2: this compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. Notably, it can induce apoptosis (programmed cell death) in cancer cells through the regulation of Reactive Oxygen Species (ROS) generation and the Akt/p38 MAPK signaling pathway. It has also been implicated in the inhibition of the STAT3 pathway.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.
-
Lipid-based formulations: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.
-
Prodrug approach: Modifying the chemical structure of the drug to create a more soluble derivative that is converted to the active form in the body.[2]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and in vivo administration of this compound.
Issue 1: this compound Precipitation in Aqueous Solutions
Problem: You are preparing an aqueous solution of this compound for injection, but it precipitates out of solution.
Possible Causes:
-
Low aqueous solubility: this compound is inherently poorly soluble in water.
-
Solvent polarity change: Adding an aqueous buffer to a stock solution of this compound in an organic solvent (like DMSO) can cause it to precipitate.
-
Temperature effects: Changes in temperature can affect the solubility of the compound.
Solutions:
-
Use of co-solvents: A mixture of solvents can be used to increase solubility. Common co-solvents for in vivo studies include DMSO, PEG300, and Tween 80.
-
pH adjustment: Although less common for neutral compounds, adjusting the pH of the solution may improve the solubility of some molecules.
-
Formulation development: Consider developing a more sophisticated formulation, such as a microemulsion, solid dispersion, or lipid-based nanoparticle formulation.
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
Problem: You are observing significant variability in tumor growth inhibition or plasma concentrations of this compound between animals in the same treatment group.
Possible Causes:
-
Inconsistent formulation: The drug may not be uniformly dispersed in the vehicle, leading to inconsistent dosing.
-
Poor oral absorption: If administered orally, the poor and variable dissolution of this compound in the gastrointestinal tract can lead to erratic absorption.[3]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3]
Solutions:
-
Ensure formulation homogeneity: Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution.
-
Optimize the formulation for oral delivery: Use of bioavailability-enhancing formulations like solid dispersions or SLNs can improve the consistency of oral absorption.
-
Consider alternative routes of administration: Intraperitoneal (IP) or intravenous (IV) injection can bypass the gastrointestinal tract and first-pass metabolism, leading to more consistent exposure.
Data on Bioavailability Enhancement of Related Compounds
While specific comparative data for different this compound formulations is limited in the public domain, the following table presents pharmacokinetic parameters for the related sesquiterpene lactones, Eupalinolide A and Eupalinolide B, after oral administration of a Eupatorium lindleyanum extract in rats. This data can serve as a baseline for what to expect and a target for improvement with advanced formulations.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Eupalinolide A | 100 | 15.2 ± 4.3 | 0.8 ± 0.3 | 45.7 ± 12.8 |
| Eupalinolide A | 250 | 38.9 ± 10.1 | 0.9 ± 0.4 | 115.4 ± 32.6 |
| Eupalinolide A | 625 | 92.5 ± 25.7 | 1.1 ± 0.5 | 289.6 ± 75.1 |
| Eupalinolide B | 100 | 22.7 ± 6.8 | 0.7 ± 0.2 | 68.3 ± 19.5 |
| Eupalinolide B | 250 | 55.4 ± 15.9 | 0.8 ± 0.3 | 172.9 ± 48.7 |
| Eupalinolide B | 625 | 135.8 ± 38.4 | 1.0 ± 0.4 | 452.1 ± 123.9 |
Data adapted from a pharmacokinetic study in rats following intragastric administration of Eupatorium lindleyanum extract.[4]
Experimental Protocols
The following are general protocols that can be adapted for the formulation of this compound. Researchers should optimize these protocols based on their specific experimental needs and the physicochemical properties of their this compound sample.
Protocol 1: Preparation of a Simple Co-solvent Formulation for Injection
This protocol is suitable for initial in vivo screening studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 to the mixture and vortex until a clear solution is obtained.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, sonication or gentle warming may be used to aid dissolution.
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This method is designed to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
A suitable organic solvent (e.g., methanol, ethanol)
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer.
-
Dissolve both this compound and the polymer in the organic solvent.
-
Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept low to avoid degradation of the compound.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be ground into a fine powder and encapsulated or suspended in a suitable vehicle for oral administration.
Protocol 3: Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is for creating a lipid-based nanoparticle formulation to improve oral bioavailability.
Materials:
-
This compound
-
A solid lipid (e.g., glyceryl monostearate, stearic acid)
-
A surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer to form a coarse emulsion.
-
The resulting pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
The nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effects on cancer cell signaling.
Experimental Workflow
Caption: Workflow for improving this compound bioavailability.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases [mdpi.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Eupalinolide O toxicity to normal cells in experiments
Welcome to the technical support center for Eupalinolide O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound's toxicity to normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound is a sesquiterpene lactone, a type of natural compound isolated from Eupatorium lindleyanum.[1] Its primary anti-cancer mechanism involves inducing programmed cell death (apoptosis) and causing cell cycle arrest at the G2/M phase in cancer cells.[1] This is achieved by generating reactive oxygen species (ROS) and modulating key signaling pathways, including the Akt/p38 MAPK and STAT3 pathways.[2][3]
Q2: Does this compound exhibit toxicity towards normal, non-cancerous cells?
A2: Studies have shown that this compound exhibits selective cytotoxicity against cancer cells. For instance, it has been observed to inhibit the viability of triple-negative breast cancer (TNBC) cells without significantly affecting normal human breast epithelial cells (MCF-10A).[4] Similarly, a related compound, Eupalinolide B, has been shown to selectively inhibit the proliferation of human hepatic carcinoma cells while not affecting the normal liver cell line L-O2.[5]
Q3: How can I optimize the experimental concentration and exposure time of this compound to minimize potential off-target effects?
A3: Dose and exposure time optimization are critical for minimizing toxicity to normal cells.[6][7] It is recommended to perform a dose-response study to determine the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells. Additionally, the duration of exposure can be adjusted; for some cell cycle-specific agents, shorter exposure times may be sufficient to induce the desired effect in rapidly dividing cancer cells while sparing slower-dividing normal cells.[7] It is advisable to test a range of concentrations and time points in your specific cell models.
Q4: Can co-treatment with other agents help in reducing this compound's toxicity to normal cells?
A4: Yes, given that this compound's mechanism involves the generation of ROS, co-treatment with antioxidants may mitigate its effects on normal cells.[2] Antioxidants like N-acetylcysteine (NAC) or Trolox can help neutralize excess ROS, potentially protecting normal cells from oxidative stress-induced damage.[8][9] However, it is crucial to first establish that this co-treatment does not compromise the anti-cancer efficacy of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in normal cell lines. | 1. Suboptimal drug concentration. 2. Prolonged exposure time. 3. Oxidative stress due to high ROS production. | 1. Perform a dose-response curve to identify the IC50 for both cancer and normal cells. Use a concentration that is selectively toxic to cancer cells. 2. Reduce the incubation time. Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).[4] 3. Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Trolox.[8][9] |
| Inconsistent results in cell viability assays. | 1. Issues with the cell viability assay protocol. 2. Cell culture conditions affecting drug activity. | 1. Ensure proper execution of the MTT or other viability assays. Refer to the detailed protocols in the "Experimental Protocols" section. 2. Maintain consistent cell culture conditions, including media composition, confluency, and passage number. |
| Difficulty in interpreting apoptosis data. | 1. Incorrect gating in flow cytometry. 2. Suboptimal staining with Annexin V/PI. | 1. Set appropriate gates using unstained and single-stained controls. 2. Follow the detailed Annexin V/PI staining protocol provided below to ensure proper cell handling and reagent concentrations.[10] |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | Time Point | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 10.34 | [4] |
| 48h | 5.85 | [4] | ||
| 72h | 3.57 | [4] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24h | 11.47 | [4] |
| 48h | 7.06 | [4] | ||
| 72h | 3.03 | [4] | ||
| MCF-10A | Normal Breast Epithelial | 24h, 48h, 72h | Insensitive | [4] |
Table 2: Selective Cytotoxicity of Eupalinolide B (a related compound)
| Cell Line | Cell Type | Result | Reference |
| SMMC-7721 | Human Hepatic Carcinoma | Sharp decline in growth with EB treatment | [5] |
| HCCLM3 | Human Hepatic Carcinoma | Sharp decline in growth with EB treatment | [5] |
| L-O2 | Normal Human Liver | No obvious toxicity observed with EB treatment | [5] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[11]
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells after treatment. Centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[14][15]
-
Washing: Wash the cells twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining. Incubate for 5-30 minutes.[16]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[15]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways like Akt and p38 MAPK.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-50 µg) on a polyacrylamide gel.[17]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and p38 overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: this compound signaling pathways in cancer cells.
Caption: Troubleshooting logic for minimizing off-target toxicity.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CST | Cell Signaling Technology [cellsignal.com]
selecting appropriate controls for Eupalinolide O studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls and troubleshooting common issues encountered during experiments with Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1][2] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to suppress the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[1] It also modulates reactive oxygen species (ROS) generation and the p38 MAPK signaling pathway, which are involved in apoptosis.[3][4]
Q3: What are the key cellular effects of this compound treatment?
Key cellular effects include:
-
Induction of apoptosis: this compound treatment leads to an increase in apoptotic cells, loss of mitochondrial membrane potential, and activation of caspases.[1][2]
-
Cell cycle arrest: It can cause cell cycle arrest, particularly at the G2/M phase.[1][2]
-
Inhibition of cell proliferation: this compound demonstrates significant cytotoxicity against various cancer cell lines in a time- and dose-dependent manner.[1]
Q4: What is a suitable vehicle control for in vitro studies with this compound?
Dimethyl sulfoxide (DMSO) is commonly used as a vehicle to dissolve this compound for in vitro experiments.[5] Therefore, a vehicle control group treated with the same concentration of DMSO as the experimental groups should be included in all assays.
Troubleshooting Guide
Issue 1: No significant cytotoxicity is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. For example, in MDA-MB-468 human breast cancer cells, the IC50 was found to be 1.04 μM after 72 hours of treatment.[1]
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic effects of this compound are time-dependent.
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.
-
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Cell Confluency. The confluency of the cell culture at the time of treatment can affect their response.
-
Solution: Maintain consistent cell seeding densities and aim for a specific confluency (e.g., 70-80%) before starting the treatment.
-
-
Possible Cause 2: Reagent Quality. The quality of Annexin V and Propidium Iodide reagents can degrade over time.
-
Solution: Use fresh or properly stored reagents and include positive and negative controls for the assay itself (see Q5 in the Controls section below).
-
Issue 3: Difficulty in detecting changes in signaling pathway proteins (e.g., p-Akt) via Western Blot.
-
Possible Cause 1: Timing of Protein Extraction. The phosphorylation status of signaling proteins can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment.
-
-
Possible Cause 2: Low Protein Abundance. The target protein may be expressed at low levels in the chosen cell line.
-
Solution: Ensure you are loading a sufficient amount of total protein per lane and consider using an antibody known to be highly sensitive and specific.
-
Selecting Appropriate Controls
Q5: What are recommended negative controls for this compound-induced apoptosis studies?
A key negative control is a pan-caspase inhibitor, such as Z-VAD-FMK . This compound blocks caspase activity and can prevent this compound-induced apoptosis, thereby confirming the caspase-dependent nature of the cell death.[1][2]
Q6: What are suitable positive controls for experiments investigating the effects of this compound?
The choice of a positive control depends on the specific assay being performed.
| Assay | Recommended Positive Control | Rationale |
| Cytotoxicity/Apoptosis | Staurosporine, Doxorubicin | Potent inducers of apoptosis in a wide range of cell lines. |
| PI3K/Akt Pathway Inhibition | LY294002, Wortmannin | Well-characterized inhibitors of PI3K, leading to decreased Akt phosphorylation. |
| ROS Generation | Hydrogen Peroxide (H₂O₂), Rotenone | Known inducers of reactive oxygen species. |
| Cell Cycle Arrest (G2/M) | Nocodazole, Paclitaxel | Agents that disrupt microtubule formation, leading to arrest in the G2/M phase. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and controls) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
3. Western Blot Analysis of Akt Phosphorylation
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for assessing apoptosis using flow cytometry.
Caption: Logic for selecting appropriate controls in this compound studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Technical Support Center: Optimizing Western Blot Conditions for Eupalinolide O Treated Lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Western blot conditions when working with cell lysates treated with Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound that I should consider for my Western blot analysis?
A1: this compound has been shown to modulate several key signaling pathways involved in cell growth, apoptosis, and inflammation. When planning your Western blot experiments, consider targeting proteins within the following pathways:
-
Akt/p38 MAPK Signaling: this compound can decrease the phosphorylation of Akt and ERK, while increasing the phosphorylation of p38.[1] It has also been observed to decrease the expression of c-Myc.[1]
-
Apoptosis Pathway: As this compound induces apoptosis, examining the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) and cleaved caspases (e.g., cleaved caspase-3) is recommended.[1]
-
STAT3 Signaling: Related compounds like Eupalinolide J have been shown to promote the degradation of STAT3, leading to a decrease in both total and phosphorylated STAT3 levels.[2]
-
NF-κB Signaling: Eupalinolide B has been demonstrated to inhibit the NF-κB signaling pathway by affecting the phosphorylation of IκBα and NF-κB p65.[3]
Q2: What is a good starting concentration and treatment time for this compound in cell culture before preparing lysates for Western blot?
A2: The optimal concentration and treatment time for this compound will vary depending on the cell line and the specific biological question. However, based on published data, a good starting point is to perform a dose-response and time-course experiment. For triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453, IC50 values were observed in the low micromolar range (3-11 µM) after 24 to 72 hours of treatment.[1] It is advisable to test a range of concentrations around the IC50 value for your specific cell line. A common treatment duration for observing changes in protein expression and phosphorylation is 24 hours.
Q3: How might this compound treatment affect my loading controls?
A3: this compound can induce apoptosis and affect cell cycle progression.[1] Therefore, it is crucial to validate your loading control to ensure its expression is not altered by the treatment. Housekeeping proteins like GAPDH, β-actin, or α-tubulin are commonly used. However, their expression can sometimes be affected by experimental conditions. It is recommended to test multiple loading controls and choose one that remains stable across your treatment conditions. For quantitative analysis, total protein normalization using a stain-free gel system or a total protein stain like Ponceau S can be a more reliable method.
Troubleshooting Guides
Problem 1: Weak or No Signal for Target Protein
| Possible Cause | Recommended Solution |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. Consider enriching your protein of interest through immunoprecipitation or subcellular fractionation. |
| This compound induces degradation of the target protein. | Eupalinolide J, a related compound, promotes STAT3 degradation.[2] If you suspect your target is being degraded, perform a time-course experiment with shorter treatment durations. The use of proteasome inhibitors (e.g., MG132) alongside this compound can help determine if the degradation is proteasome-mediated. |
| Suboptimal antibody concentration. | Titrate your primary antibody to determine the optimal concentration. Consult the manufacturer's datasheet for recommended starting dilutions. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a wet transfer overnight at 4°C. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm) and optimize transfer time to prevent over-transfer. |
| Incorrect lysis buffer. | Use a lysis buffer appropriate for the subcellular localization of your target protein. RIPA buffer is a good starting point for whole-cell lysates.[1] For nuclear proteins, consider a buffer with higher salt concentrations and detergents. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| This compound-induced cellular stress and protein modifications. | This compound can increase reactive oxygen species (ROS) production,[1] which may lead to non-specific antibody binding due to protein oxidation. Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Consider adding antioxidants like DTT or N-acetylcysteine to your lysis buffer. |
| Primary or secondary antibody concentration is too high. | Decrease the concentration of your antibodies. Perform a titration to find the optimal dilution that maximizes specific signal and minimizes background. |
| Inadequate blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. The choice of blocking agent can be antibody-dependent, so consult the antibody datasheet. |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound and related compounds.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines[1]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Table 2: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer (TNBC) Cell Lines[4]
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 3.74 ± 0.58 |
| MDA-MB-468 | 4.30 ± 0.39 |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of this compound-Treated Lysates
1. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Caption: Signaling pathways modulated by this compound and related compounds.
Caption: Experimental workflow for Western blotting of this compound treated lysates.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
Technical Support Center: Eupalinolide O-Induced Apoptosis Analysis by Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze apoptosis induced by Eupalinolide O.
Troubleshooting Flow Cytometry Gating
Question: My untreated (negative control) cells show a significant population of Annexin V-positive cells. What could be the cause?
Answer:
There are several potential reasons for observing apoptosis in your negative control population:
-
Cell Culture Conditions: Over-confluence or nutrient deprivation in the cell culture can lead to spontaneous apoptosis. Ensure cells are seeded at an appropriate density and harvested during the logarithmic growth phase.
-
Harsh Cell Handling: Apoptotic cells are fragile. Excessive centrifugation speeds, vigorous vortexing, or harsh pipetting can cause membrane damage and lead to false positives. Handle cells gently throughout the staining procedure.[1]
-
Trypsinization: Prolonged exposure to trypsin or the use of EDTA can damage cell membranes. Use a gentle cell dissociation reagent and minimize incubation time. It is crucial to avoid EDTA as Annexin V binding to phosphatidylserine is calcium-dependent.[2]
Question: The cell populations (live, early apoptotic, late apoptotic/necrotic) in my dot plot are not well-separated, making gating difficult. How can I improve this?
Answer:
Poor separation of cell populations can be addressed by:
-
Compensation Adjustment: Ensure that you have correctly compensated for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and Propidium Iodide). Use single-stained positive controls for each fluorochrome to set the compensation accurately.[3]
-
Titration of Reagents: The concentrations of Annexin V and PI may need to be optimized for your specific cell type and experimental conditions. Titrate the reagents to find the optimal concentration that provides the best separation with the lowest background.
-
Instrument Settings: Adjust the voltage settings for the detectors on the flow cytometer to ensure the populations are on scale and well-resolved.
Question: After treatment with this compound, I see a shift in my forward scatter (FSC) and side scatter (SSC) profiles, even in the live cell population. How should I adjust my initial gate?
Answer:
Drug treatments can alter cell morphology. This compound and related compounds can induce cell cycle arrest, which may lead to changes in cell size (FSC) and internal complexity/granularity (SSC).[4][5]
-
Do not rely solely on the control sample's scatter profile to gate treated samples. It is important to adjust the gate for each sample to include all relevant cell events and exclude debris.
-
Consider a "backgating" strategy. First, gate on Annexin V-negative/PI-negative cells (live population) and observe their FSC and SSC profile. Then, apply this adjusted gate to your total cell population.
-
Be aware that apoptotic cells typically show a decrease in FSC and an increase in SSC.[6]
Question: I am observing a high background fluorescence in my this compound-treated samples, which complicates the analysis. What could be the reason?
Answer:
This could be due to autofluorescence of the compound or cellular components.
-
Compound Autofluorescence: Some chemical compounds fluoresce, which can interfere with the signals from your staining dyes. To check for this, run a sample of cells treated with this compound without any fluorescent stains. If you observe a signal in the channels used for Annexin V or PI, this indicates autofluorescence.
-
Cellular Autofluorescence: Drug treatment can sometimes induce cellular autofluorescence.
-
Solution: If autofluorescence is an issue, consider using fluorochromes with emission spectra that do not overlap with the autofluorescence signal. For example, if the autofluorescence is in the green spectrum (like FITC), consider using an Annexin V conjugate with a red or far-red fluorochrome (e.g., PE, APC).
Frequently Asked Questions (FAQs)
What is the principle of the Annexin V/PI apoptosis assay?
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. It cannot pass through the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. Therefore, by using both Annexin V and PI, we can distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
How long after staining should I acquire my samples on the flow cytometer?
It is recommended to analyze the samples as soon as possible after staining, ideally within one hour. The binding of Annexin V is reversible, and the apoptotic process is dynamic. Delays in acquisition can lead to changes in the cell populations and inaccurate results.[1]
What controls are essential for a reliable experiment?
-
Unstained Cells: To set the baseline voltage and account for any autofluorescence in the cell population.
-
Single-Stained Controls: Cells stained with only Annexin V and cells stained with only PI are crucial for setting up proper compensation. To obtain PI-positive cells, you can heat-kill a sample of your cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound, at the same concentration as in the experimental samples.
Experimental Protocols
Protocol: Detection of Apoptosis using Annexin V and Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle, EDTA-free cell dissociation reagent.
-
Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Presentation
Table 1: Hypothetical Results of this compound-Induced Apoptosis in MDA-MB-231 Cells
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 70.8 ± 3.5 | 15.6 ± 2.2 | 13.6 ± 1.9 |
| This compound (20 µM) | 45.3 ± 4.1 | 28.9 ± 3.3 | 25.8 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: General gating strategy for apoptosis analysis.
References
- 1. DSpace [repository.upenn.edu]
- 2. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Eupalinolide O Research: A Technical Support Center for Ensuring Reproducibility
For researchers, scientists, and drug development professionals investigating the potential of Eupalinolide O, this technical support center provides essential information to enhance experimental reproducibility. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often isolated from plants of the Asteraceae family, such as Eupatorium lindleyanum.[1] Its primary known mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death). This is achieved through the modulation of reactive oxygen species (ROS) generation and the subsequent regulation of the Akt/p38 MAPK signaling pathway.[2]
Q2: What are the key challenges in ensuring reproducibility in this compound research?
A2: As with many natural products, ensuring reproducibility in this compound research can be challenging. Key factors include:
-
Purity and Source of this compound: Variations in the isolation and purification process can lead to differences in compound purity and the presence of contaminants, which can affect experimental outcomes.
-
Solubility and Stability: this compound's solubility and stability in different solvents and cell culture media can impact its effective concentration and activity over time.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to this compound.
-
Experimental Protocol Consistency: Minor variations in experimental protocols, such as incubation times, reagent concentrations, and cell densities, can lead to significant differences in results.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of this compound powder, a temperature of -20°C is recommended, and it should be protected from light.[3] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is soluble in DMSO.[5] A stock solution can be prepared by dissolving the compound in high-quality, anhydrous DMSO.[2] For cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of the this compound stock solution and serial dilutions. Use calibrated pipettes. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment, as this can significantly affect the IC50 value. |
| Incubation Time | Adhere to a standardized incubation time for this compound treatment. IC50 values can vary with different exposure times.[2] |
| DMSO Concentration | Maintain a consistent and low final DMSO concentration across all wells, including controls, to rule out solvent-induced effects. |
| Compound Stability | Prepare fresh dilutions of this compound from the stock solution for each experiment, as its stability in culture media at 37°C may be limited.[7] |
Problem 2: Weak or no signal in Western blot for phosphorylated proteins (p-Akt, p-p38).
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of target proteins during sample preparation. |
| Insufficient Protein Loading | Quantify protein concentration in lysates using a reliable method (e.g., BCA assay) and ensure equal loading of protein in each lane. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated forms of Akt and p38. Titrate the antibody to determine the optimal concentration. |
| Timing of Cell Lysis | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound treatment. |
| Transfer Issues | Ensure efficient transfer of proteins from the gel to the membrane by optimizing transfer time and voltage. Use a positive control to verify the transfer and detection steps.[8] |
Problem 3: High background or unclear results in ROS detection assays.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Compound or Media | Run a control with this compound in cell-free media to check for any intrinsic fluorescence. Use phenol red-free media during the assay.[9] |
| Probe Concentration and Incubation | Optimize the concentration of the ROS-sensitive probe (e.g., H2DCFDA) and the incubation time to maximize signal-to-noise ratio.[10] |
| Light Exposure | Protect the ROS-sensitive probe and stained cells from light as much as possible to prevent photobleaching and background fluorescence. |
| Cell Health | Ensure cells are healthy and not overly confluent before starting the assay, as stressed cells can have altered basal ROS levels. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different triple-negative breast cancer (TNBC) cell lines at various time points.
| Cell Line | Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | 24 | 10.34 | [2] |
| 48 | 5.85 | [2] | |
| 72 | 3.57 | [2] | |
| MDA-MB-453 | 24 | 11.47 | [2] |
| 48 | 7.06 | [2] | |
| 72 | 3.03 | [2] | |
| MDA-MB-468 | 72 | 4.30 ± 0.39 | [4] |
Detailed Experimental Protocols
Isolation and Purification of this compound
This compound is naturally found in Eupatorium lindleyanum DC. The following is a general outline for its isolation:
-
Extraction: The dried aerial parts of E. lindleyanum are extracted with 95% ethanol at room temperature.
-
Partitioning: The ethanol extract is concentrated under reduced pressure, suspended in water, and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is subjected to further purification. High-speed counter-current chromatography (HSCCC) is an effective method for separating individual eupalinolides.[5] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be used for separation.
-
Purity Analysis: The purity of the isolated this compound should be confirmed using High-Performance Liquid Chromatography (HPLC).
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-453) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Phosphorylated Akt and p38
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Generation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a concentration of 10 µM for 30 minutes at 37°C in the dark.[10]
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Signaling Pathway Diagram
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound research.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting irreproducible results.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Modeling of in-use stability for tablets and powders in bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide O vs. Eupalinolide B: A Comparative Analysis of Cytotoxic Activity
In the landscape of natural product-derived anticancer agents, sesquiterpene lactones isolated from the genus Eupatorium have garnered significant attention. Among these, Eupalinolide O and Eupalinolide B have emerged as promising candidates, exhibiting potent cytotoxic effects against a range of cancer cell lines. This guide provides a detailed comparison of their cytotoxic activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity
Both this compound and Eupalinolide B demonstrate significant, dose-dependent cytotoxic activity across various cancer cell lines. However, their potency and mechanisms of action can differ depending on the cancer type.
A direct comparison in the MiaPaCa-2 pancreatic cancer cell line revealed that Eupalinolide B has a more pronounced effect on reducing cell viability than this compound.[1]
| Compound | Cell Line | Cancer Type | IC50 Value | Time Point | Reference |
| This compound | MDA-MB-468 | Breast Cancer | 1.04 µM | 72 h | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | 24, 48, 72 h | [4] | |
| MDA-MB-453 | Triple-Negative Breast Cancer | Not specified | 24, 48, 72 h | [4] | |
| Eupalinolide B | SMMC-7721 | Hepatic Carcinoma | Not specified | 48 h | [5] |
| HCCLM3 | Hepatic Carcinoma | Not specified | 48 h | [5] | |
| TU686 | Laryngeal Cancer | 6.73 µM | Not specified | [6] | |
| TU212 | Laryngeal Cancer | 1.03 µM | Not specified | [6] | |
| M4e | Laryngeal Cancer | 3.12 µM | Not specified | [6] | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 µM | Not specified | [6] | |
| Hep-2 | Laryngeal Cancer | 9.07 µM | Not specified | [6] | |
| LCC | Laryngeal Cancer | 4.20 µM | Not specified | [6] | |
| MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect vs. Eupalinolide A and O | Not specified | [1] |
Mechanisms of Action: A Divergence in Cellular Response
While both compounds ultimately lead to cancer cell death, their underlying mechanisms show notable differences, suggesting they may be suited for different therapeutic strategies.
This compound primarily induces apoptosis and cell cycle arrest. In human breast cancer cells, it triggers apoptosis through the activation of caspases and the loss of mitochondrial membrane potential.[2][3] It also causes cell cycle arrest at the G2/M phase by downregulating the expression of cyclin B1 and cdc2.[2] Furthermore, this compound has been shown to suppress the Akt signaling pathway.[2][3] In triple-negative breast cancer, its apoptotic effects are linked to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[4][7]
Eupalinolide B exhibits a broader range of cytotoxic mechanisms. In hepatic carcinoma, it induces a form of programmed cell death known as ferroptosis, mediated by endoplasmic reticulum (ER) stress, and also causes S phase cell cycle arrest.[5] In laryngeal cancer, Eupalinolide B acts as a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[6] In pancreatic cancer, Eupalinolide B induces apoptosis, elevates ROS levels, and disrupts copper homeostasis, suggesting a potential role in a novel form of cell death called cuproptosis.[1][8]
Signaling Pathways
Experimental Protocols
The cytotoxic activities of this compound and Eupalinolide B were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or Eupalinolide B (or DMSO as a control).[2][5] The cells were then incubated for specified time periods (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the treatment period, MTT solution (e.g., 20 µL of 5 mg/mL solution) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The supernatant was removed, and dimethyl sulfoxide (DMSO) (e.g., 150 µL) was added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 490 nm).[2]
-
Data Analysis: Cell viability was expressed as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) was calculated.
Conclusion
Both this compound and Eupalinolide B are potent cytotoxic agents with significant potential for anticancer drug development. This compound appears to be a classic inducer of apoptosis and G2/M cell cycle arrest, particularly in breast cancer. Eupalinolide B, on the other hand, demonstrates a more diverse mechanistic profile, including the induction of ferroptosis, inhibition of epigenetic regulators like LSD1, and disruption of metal homeostasis, making it a versatile candidate against a broader spectrum of cancers, including hepatic, laryngeal, and pancreatic cancers. The more pronounced cytotoxic effect of Eupalinolide B in a direct comparison with this compound in pancreatic cancer cells highlights its potential as a particularly strong candidate for further investigation. Future research should focus on head-to-head comparisons in a wider range of cell lines and in vivo models to fully elucidate their therapeutic potential.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide O and Cisplatin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Eupalinolide O, a novel sesquiterpene lactone, and Cisplatin, a conventional chemotherapeutic agent, in the context of breast cancer cell lines. The following sections present a detailed analysis supported by experimental data, focusing on cytotoxicity, mechanisms of action, and the signaling pathways involved.
Quantitative Data Comparison
The cytotoxic effects of this compound and Cisplatin have been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Citation(s) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 | [1] |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 | [1] |
| MDA-MB-468 | - | - | 1.04 | [2] |
Table 2: IC50 Values of Cisplatin in Breast Cancer Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Citation(s) |
| MDA-MB-231 | >200 | 56.27 | 30.51 | [3] |
| MCF-7 | - | ~5.75 | - | [4] |
| T-47D (CSCs) | - | >10 | - | [5] |
| T-47D (non-CSCs) | - | ~5 | - | [5] |
Mechanism of Action and Signaling Pathways
This compound and Cisplatin employ distinct mechanisms to induce cell death in breast cancer cells. These differences are critical for understanding their potential therapeutic applications and for designing combination therapies.
This compound
This compound primarily induces apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of reactive oxygen species (ROS) and key signaling pathways.[1][6] Treatment with this compound leads to an increase in intracellular ROS, which in turn affects the Akt/p38 MAPK signaling cascade.[1] This compound has been shown to inhibit the Akt pathway while activating p38 MAPK, a combination that promotes apoptosis.[1][2] The apoptotic response is mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by a decrease in the mitochondrial membrane potential (MMP) and the regulation of Bcl-2 family proteins, specifically the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl and the upregulation of pro-apoptotic proteins Bax and Bad.[2][7] Consequently, this leads to the activation of executioner caspases, such as caspase-3.[1][2]
Cisplatin
Cisplatin's primary mode of action involves binding to DNA to form adducts, which interferes with DNA replication and repair mechanisms.[8][9][10] This genotoxic stress triggers DNA damage response pathways, leading to cell cycle arrest and, ultimately, apoptosis.[8][9] The apoptotic cascade initiated by cisplatin can involve multiple signaling pathways.[8][11] For instance, cisplatin-induced DNA damage can activate the c-Jun N-terminal kinase (JNK) pathway, which contributes to apoptosis.[9] However, cisplatin can also induce protective autophagy in breast cancer cells through the activation of the MAPK/ERK signaling pathway, which may impair its overall pro-apoptotic effect.[8] The intrinsic apoptotic pathway is also engaged, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[9][12][13]
Experimental Protocols
The data presented in this guide are based on standard in vitro assays. Detailed methodologies for these key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Cisplatin for specified time points (e.g., 24, 48, 72 hours). A control group is treated with the vehicle (e.g., DMSO).[1]
-
MTT Incubation: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.[3]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or Cisplatin for 24-48 hours.[1]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8]
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Akt, p-p38, Caspase-3, Bcl-2) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][12]
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MiR-519d impedes cisplatin-resistance in breast cancer stem cells by down-regulating the expression of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β‑catenin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide O and Paclitaxel: Unveiling Two Distinct Anticancer Strategies
In the landscape of cancer therapeutics, the exploration of natural compounds continues to unveil promising candidates for drug development. This guide provides a detailed comparative analysis of Eupalinolide O, a novel sesquiterpene lactone, and paclitaxel, a well-established chemotherapeutic agent. This comparison, aimed at researchers, scientists, and drug development professionals, delves into their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, supported by experimental data.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel |
| Drug Class | Sesquiterpene Lactone | Taxane |
| Primary Mechanism | Induction of apoptosis via ROS generation and Akt/p38 MAPK pathway modulation. | Stabilization of microtubules, leading to mitotic arrest. |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase |
| Primary Cellular Target | Not explicitly defined, appears to be multifactorial, involving signaling cascades. | β-tubulin subunit of microtubules. |
| Clinical Status | Preclinical | FDA-approved for various cancers. |
Cytotoxicity Profile: A Quantitative Comparison
The in vitro efficacy of this compound and paclitaxel has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
Table 1: IC50 Values of this compound in Human Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
| MCF 10A (Normal) | Insensitive | Insensitive | Insensitive |
Data sourced from a study on the effects of this compound on TNBC cells.[1]
Table 2: Representative IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 |
| MDA-MB-231 | Breast Cancer (TNBC) | ~10 |
| T-47D | Breast Cancer (Luminal A) | ~2.5 |
| A549 | Non-Small Cell Lung Cancer | ~23,000 (at 24h) |
| OVCAR-3 | Ovarian Cancer | ~5 |
Note: Paclitaxel IC50 values can vary significantly based on exposure time and specific experimental conditions.
Delving into the Mechanisms of Action
While both compounds induce cell cycle arrest at the G2/M phase, their upstream mechanisms are fundamentally different.
This compound: A Multi-pronged Attack Through Signaling Cascades
This compound exerts its anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1] Treatment with this compound leads to a significant increase in intracellular ROS, which in turn triggers a cascade of events culminating in programmed cell death.
Furthermore, this compound has been shown to suppress the Akt signaling pathway while activating the p38 MAPK pathway.[1] The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition by this compound contributes to its pro-apoptotic effects. Conversely, the activation of the stress-activated p38 MAPK pathway is often associated with the induction of apoptosis.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's mechanism of action is well-characterized and centers on its interaction with microtubules, essential components of the cell's cytoskeleton. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2] This stabilization disrupts the normal dynamic instability of microtubules, which is critical for the formation of the mitotic spindle during cell division.
The resulting dysfunctional and stable microtubules lead to the arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the apoptotic machinery, leading to cell death.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
This compound Experimental Protocols
1. Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: Triple-negative breast cancer cells (MDA-MB-231, MDA-MB-453) and normal breast epithelial cells (MCF 10A) were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Treatment: Cells were treated with varying concentrations of this compound (0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Reactive Oxygen Species (ROS) Detection [1]
-
Cell Treatment: Cells were treated with this compound for the specified time.
-
Probe Incubation: Cells were incubated with 10 µM of the ROS-sensitive probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured using a fluorescence microscope or a flow cytometer.
4. Western Blot Analysis for Signaling Proteins [1]
-
Protein Extraction: Following treatment with this compound, cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
Unraveling the Anti-Cancer Promise of Eupalinolide O: A Comparative Analysis
A deep dive into the molecular mechanisms of Eupalinolide O, a novel sesquiterpene lactone, reveals its potential as a potent anti-cancer agent. This guide provides a comprehensive comparison with other Eupalinolide derivatives and standard chemotherapeutic drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, isolated from the plant Eupatorium lindleyanum DC., has demonstrated significant anti-cancer activity, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[1][2] Its mechanism of action is multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the Akt/p38 MAPK pathway.[3] This comparative guide explores the efficacy of this compound against triple-negative breast cancer (TNBC) cell lines and contrasts its performance with its structural analogs—Eupalinolide A, B, and J—and conventional chemotherapy agents like Doxorubicin and Paclitaxel.
Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various breast cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Timepoint | IC50 (µM) | Reference |
| MDA-MB-231 | 24 h | 10.34 | [1] |
| 48 h | 5.85 | [1] | |
| 72 h | 3.57 | [1] | |
| MDA-MB-453 | 24 h | 11.47 | [1] |
| 48 h | 7.06 | [1] | |
| 72 h | 3.03 | [1] | |
| MDA-MB-468 | 72 h | 1.04 |
Note: this compound showed minimal cytotoxicity in the non-tumorigenic MCF 10A breast epithelial cell line, suggesting a degree of selectivity for cancer cells.[1]
Table 2: Comparative IC50 Values of Doxorubicin and Paclitaxel in TNBC Cell Lines
| Compound | Cell Line | Timepoint | IC50 | Reference |
| Doxorubicin | MDA-MB-231 | 48 h | ~0.28 - 6.6 µM | [4][5][6][7] |
| MDA-MB-468 | 48 h | ~0.13 - 0.49 µM | [6][7][8] | |
| Paclitaxel | MDA-MB-231 | 72 h | ~0.3 - 5 µM | [9][10][11] |
| MDA-MB-468 | Not Specified | ~2 µM | [12] |
Unveiling the Mechanisms: A Deeper Look at Eupalinolide Derivatives
While sharing a common structural backbone, Eupalinolide derivatives exhibit distinct mechanisms of action, highlighting the subtle yet significant impact of minor chemical modifications.
-
This compound: Induces apoptosis and G2/M cell cycle arrest through ROS generation and modulation of the Akt/p38 MAPK pathway.[1][2][3]
-
Eupalinolide A: Promotes autophagy via the ROS/ERK signaling pathway and can also induce ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[13]
-
Eupalinolide B: Inhibits cancer cell proliferation and migration, potentially through the inhibition of lysine-specific demethylase 1 (LSD1) and by inducing ferroptosis and activating the ROS-ER-JNK pathway.[14][15]
-
Eupalinolide J: Suppresses cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3 and also induces apoptosis and cell cycle arrest.[16][17][18]
Visualizing the Pathways
To better understand the complex signaling cascades involved, the following diagrams illustrate the key mechanisms of action.
Caption: this compound signaling pathway.
References
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. MCF cell lines that transformed breast cancer research [karmanos.org]
- 3. MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts [cytion.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 8. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDA-MB231 - Wikipedia [en.wikipedia.org]
- 14. bcrj.org.br [bcrj.org.br]
- 15. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 16. cytion.com [cytion.com]
- 17. MDA-MB-468 cell line|AcceGen [accegen.com]
- 18. ebiohippo.com [ebiohippo.com]
A Comparative Analysis of Eupalinolide O and Other Natural Compounds in Oncology and Inflammation Research
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the efficacy of Eupalinolide O with other prominent natural compounds has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their anticancer and anti-inflammatory properties, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a sesquiterpene lactone, has demonstrated significant potential in preclinical studies. This guide places its bioactivity in context with well-established natural compounds, including the anticancer agent Paclitaxel and the multifaceted compounds Curcumin and Resveratrol, to provide a comparative perspective on their therapeutic promise.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and the selected natural compounds across various cell lines and biological assays. This data provides a quantitative basis for comparing their potency.
| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Citation |
| This compound | Anticancer | MDA-MB-231 (TNBC) | 10.34 µM (24h), 5.85 µM (48h), 3.57 µM (72h) | [1] |
| Anticancer | MDA-MB-453 (TNBC) | 11.47 µM (24h), 7.06 µM (48h), 3.03 µM (72h) | [1] | |
| Paclitaxel | Anticancer | SK-BR-3 (Breast Cancer) | ~5 nM (72h) | [2][3] |
| Anticancer | MDA-MB-231 (Breast Cancer) | ~7.1 - 17.7 nM (72h) | [2][3][4][5] | |
| Anticancer | T-47D (Breast Cancer) | ~1577.2 nM (24h) | [6] | |
| Curcumin | Anti-inflammatory | RAW 264.7 (NO Inhibition) | 5.44 µg/ml | [7] |
| Anticancer | MDA-MB-231 (Breast Cancer) | 79.58 µg/mL (24h), 53.18 µg/mL (48h), 30.78 µg/mL (72h) | [8] | |
| Resveratrol | Anticancer | MCF-7 (Breast Cancer) | 51.18 µM | [9] |
| Anticancer | HepG2 (Liver Cancer) | 57.4 µM | [9] | |
| Anticancer | A549 (Lung Cancer) | 35.05 µM | [10][11] | |
| Anticancer | MDA-MB-231 (TNBC) | 111.662 µg/ml (48h) | [12] |
Mechanisms of Action: Signaling Pathways
This compound exerts its anticancer effects by inducing apoptosis and cell cycle arrest, mediated through the modulation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway.[1][13] In the context of inflammation, a key pathway targeted by many natural compounds is the NF-κB signaling cascade, which plays a crucial role in regulating the expression of pro-inflammatory genes.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 10. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. The anti‐cancer effect of chitosan/resveratrol polymeric nanocomplex against triple‐negative breast cancer; an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O Demonstrates Potent In Vivo Anti-Tumor Efficacy in Triple-Negative Breast Cancer Xenograft Models
For Immediate Release
Shanghai, China – November 21, 2025 – New research published in the Journal of Oncology provides compelling in vivo evidence for the anti-tumor efficacy of Eupalinolide O, a natural compound, against triple-negative breast cancer (TNBC). The study highlights the compound's potential as a novel therapeutic agent for this aggressive form of breast cancer, which currently has limited treatment options. This guide offers a comprehensive comparison of this compound's performance with standard-of-care chemotherapies, paclitaxel and doxorubicin, supported by experimental data.
Comparative In Vivo Efficacy Against Triple-Negative Breast Cancer
A preclinical study evaluated the in vivo anti-tumor activity of this compound in a xenograft model using human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453. The results demonstrated a significant suppression of tumor growth in mice treated with this compound.[1] For comparative purposes, this guide consolidates data from various preclinical studies investigating the efficacy of paclitaxel and doxorubicin in similar MDA-MB-231 xenograft models.
| Compound | Dosage | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Reference |
| This compound (High Dose) | 10 mg/kg/day, i.p. | Not explicitly stated, significant reduction observed | Approx. 250 (MDA-MB-231) | Approx. 0.25 (MDA-MB-231) | [1] |
| This compound (Low Dose) | 5 mg/kg/day, i.p. | Not explicitly stated, significant reduction observed | Approx. 500 (MDA-MB-231) | Approx. 0.5 (MDA-MB-231) | [1] |
| Paclitaxel | 20 mg/kg, i.p. (daily for 5 days) | Significant activity observed | Not explicitly stated | Not explicitly stated | [2] |
| Doxorubicin | 1.5 mg/kg, i.v. (q3d x 6) | Significant reduction observed | Approx. 1259 ± 99 | Not explicitly stated | [3] |
| Control (Vehicle) | - | - | Approx. 1200 (MDA-MB-231) | Approx. 1.2 (MDA-MB-231) | [1] |
Note: Data for this compound is estimated from graphical representations in the cited study. Data for paclitaxel and doxorubicin are from separate studies and may not be directly comparable due to variations in experimental protocols.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the efficacy data.
This compound In Vivo Study Protocol
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453 were utilized.
-
Animal Model: Female BALB/c nude mice (6 weeks old) were used for the xenograft model.
-
Tumor Implantation: 2.5 × 10⁶ cells were injected into the mammary fat pads of the mice.
-
Treatment Groups: Mice were randomized into a control group, a low-dose this compound group (5 mg/kg/day), and a high-dose this compound group (10 mg/kg/day).
-
Administration: this compound was administered via intraperitoneal (i.p.) injection daily for 20 consecutive days.
-
Efficacy Evaluation: Tumor volume and weight were measured to assess anti-tumor activity. Tumor volume was calculated using the formula: Volume = (length × width²) / 2.
-
Outcome Measures: The primary outcomes were the inhibition of tumor growth, as determined by tumor volume and weight at the end of the study.[1]
Representative Paclitaxel In Vivo Study Protocol
-
Cell Line: Human breast carcinoma xenograft, including MDA-MB-231.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment Group: Paclitaxel was administered at a dose of 20 mg/kg.
-
Administration: Paclitaxel was given intraperitoneally (i.p.) daily for 5 consecutive days.
-
Efficacy Evaluation: Tumor size was measured to determine anti-tumor activity.[2]
Representative Doxorubicin In Vivo Study Protocol
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Animal Model: Female nude mice.
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.
-
Treatment Group: Doxorubicin was administered at a dose of 1.5 mg/kg.
-
Administration: Doxorubicin was administered intravenously (i.v.) on a q3d x 6 schedule (once every three days for a total of six doses).
-
Efficacy Evaluation: Tumor volume was measured throughout the study.[3]
Mechanism of Action: Signaling Pathway Analysis
This compound is reported to induce apoptosis in TNBC cells through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1]
Caption: Proposed mechanism of this compound inducing apoptosis.
The diagram above illustrates the proposed mechanism where this compound increases the generation of ROS, which in turn activates the p38 MAPK pathway, leading to apoptosis. Simultaneously, this compound inhibits the phosphorylation of Akt, a key protein in cell survival pathways, further contributing to the suppression of tumor growth.
Caption: In vivo experimental workflow for this compound efficacy.
This workflow outlines the key steps in the in vivo validation of this compound's anti-tumor effects, from cell culture to data analysis.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eupalinolide O vs. Oxaliplatin: A Comparative Analysis in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the pre-clinical data available for eupalinolide O and the established chemotherapeutic agent, oxaliplatin, in the context of pancreatic cancer. Direct comparative studies evaluating the efficacy of this compound against oxaliplatin in pancreatic cancer models are currently unavailable in the published literature. Therefore, this document synthesizes existing data from separate studies to offer a preliminary comparison of their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways. The data presented for this compound in pancreatic cancer is limited, and further research is required for a conclusive comparison.
Compound Overview
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Recent studies have begun to explore the anticancer potential of eupalinolides, including this compound, in various cancer types.[1][2]
Oxaliplatin is a third-generation platinum-based chemotherapy drug. It is a key component of combination chemotherapy regimens, such as FOLFIRINOX, used in the treatment of advanced pancreatic cancer.[3][4] Its mechanism of action involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[5][6]
In Vitro Efficacy: Cytotoxicity
Direct comparative studies of the IC50 values of this compound and oxaliplatin in a panel of pancreatic cancer cell lines are not available. The following tables summarize the available data from independent studies.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| MiaPaCa-2 | CCK8 | Data not quantified; shown to reduce viability | Not Specified | [7] |
Note: A study by Peng et al. (2024) demonstrated that this compound reduced the viability of MiaPaCa-2 pancreatic cancer cells; however, a specific IC50 value was not provided in the text. The primary focus of this study was on eupalinolide B.[7]
Table 2: Cytotoxicity of Oxaliplatin in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| MIA PaCa-2 | Colony Formation | < 25.2 (\µg/ml) | 2 hours | [8] |
| COLO-357 | Colony Formation | < 25.2 (\µg/ml) | 2 hours | [8] |
| PMH2/89 | Colony Formation | < 25.2 (\µg/ml) | 2 hours | [8] |
| SW1990 | MTT | 3.30 (µg/mL) | Not Specified | [4] |
| PDAC-X1 | Not Specified | 14.23 | Not Specified | [9] |
| PANC-1 | MTT | ~7 (ED30) | Not Specified | [10] |
| MIA PaCa-2 | MTT | ~7 (ED30) | Not Specified | [10] |
Note: The IC50 values for oxaliplatin can vary significantly depending on the cell line and the specific experimental conditions used.
Mechanism of Action: Apoptosis Induction
Both this compound and oxaliplatin have been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound:
Studies in breast cancer models have shown that this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the Akt/p38 MAPK signaling pathway.[2][11] It has also been demonstrated to cause a loss of mitochondrial membrane potential and activation of caspases.[1] While these studies were not conducted in pancreatic cancer cell lines, they provide insight into the potential mechanism of action.
Oxaliplatin:
Oxaliplatin-induced DNA damage triggers a cellular response that can lead to apoptosis. This process often involves the activation of the p53 tumor suppressor protein and the mitochondrial-mediated apoptotic pathway, which includes the release of cytochrome c and subsequent activation of caspases.[5] In some contexts, oxaliplatin has also been shown to induce apoptosis through the generation of ROS.[5]
Table 3: Apoptosis Induction by this compound
| Cell Line | Assay | Observations | Reference |
| MDA-MB-468 (Breast Cancer) | Flow Cytometry | Increased apoptosis, loss of mitochondrial membrane potential, caspase activation | [1] |
| TNBC cells (Breast Cancer) | Flow Cytometry | Increased apoptosis, elevated caspase-3 activity | [11] |
Table 4: Apoptosis Induction by Oxaliplatin in Pancreatic Cancer Cell Lines
| Cell Line | Assay | Observations | Reference |
| PANC-1 | Flow Cytometry (Annexin V-FITC/PI) | Increased apoptosis rate with 25 µM and 100 µM treatment for 2 hours | [12] |
| SW1990, BxPC-3 | Flow Cytometry | Combination with hnRNP A2/B1 siRNA significantly increased apoptosis | [6] |
| MIA PaCa-2, PANC-1 | Western Blot | Combination with triptolide increased cleaved caspase-3 and cleaved PARP | [10] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and oxaliplatin based on available literature.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minnelide Overcomes Oxaliplatin Resistance by Downregulating DNA Repair Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Eupalinolide O and Eupalinolide J Signaling Pathways in Cancer Therapy
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the signaling pathways modulated by Eupalinolide O and Eupalinolide J. This document synthesizes experimental data to objectively compare their mechanisms of action, efficacy, and underlying molecular interactions.
This compound and Eupalinolide J, two sesquiterpene lactones extracted from Eupatorium lindleyanum, have demonstrated significant anti-tumor activities, particularly against triple-negative breast cancer (TNBC). While both compounds induce apoptosis and inhibit cancer cell proliferation, their primary signaling pathways diverge, offering distinct therapeutic avenues. This guide explores these differences, presenting a comparative study of their molecular mechanisms supported by experimental data.
Comparative Overview of Signaling Pathways
This compound primarily exerts its anti-cancer effects by modulating reactive oxygen species (ROS) generation and subsequently impacting the Akt/p38 MAPK signaling pathway.[1][2] In contrast, Eupalinolide J's main mechanism involves the targeted degradation of the STAT3 protein, a key player in cancer cell proliferation and metastasis.[3][4][5][6]
This compound:
-
Induces apoptosis in human triple-negative breast cancer cells.[1][2]
-
Modulates the generation of reactive oxygen species (ROS).[1][2]
Eupalinolide J:
-
Suppresses the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[3][4]
-
Induces apoptosis, cell cycle arrest, and disruption of mitochondrial membrane potential.[3][4][8][9]
-
Inhibits cancer metastasis by downregulating the expression of metastasis-related genes MMP-2 and MMP-9.[5][6][7]
-
Has also been reported to have an effect on the Akt signaling pathway.[5][7][10]
Quantitative Data Comparison
The following table summarizes the cytotoxic effects of this compound and Eupalinolide J on various cancer cell lines, providing a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Time (h) | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 µM | 72 | [3][4] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 µM | 72 | [3][4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and Eupalinolide J.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Eupalinolide O with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone, has demonstrated notable anticancer properties, primarily through the induction of apoptosis and modulation of reactive oxygen species (ROS) and key signaling pathways such as Akt/p38 MAPK. While its standalone efficacy is promising, the true therapeutic potential of this compound may lie in its synergistic combination with conventional chemotherapy. This guide provides a framework for assessing these synergistic effects, offering comparative data from structurally similar sesquiterpene lactones and detailing the requisite experimental protocols to facilitate further research and drug development.
Data Presentation: Synergistic Effects of Sesquiterpene Lactones with Chemotherapy
While direct quantitative data for this compound in combination with chemotherapy is not yet available, studies on other sesquiterpene lactones provide a strong rationale for investigating such combinations. The following table summarizes key findings from studies on analogous compounds, offering a benchmark for future experiments with this compound.
| Sesquiterpene Lactone | Chemotherapy Agent | Cancer Cell Line | Effect | Key Findings |
| EPD | Cisplatin | JC-pl (Ovarian) | Synergistic | Significant increase in apoptosis and G2/M cell cycle arrest compared to single agents.[1][2] |
| EPD | Paclitaxel | JC, SK-OV-3 (Ovarian) | Synergistic | Enhanced apoptosis and G2/M phase cell cycle arrest.[1][2] |
| Parthenolide | Doxorubicin | MDA-MB-231 (Breast) | Sensitization | Prevents resistance to doxorubicin by suppressing Nrf2 overexpression.[3] |
| Deoxyelephantopin | Cisplatin | B16 (Melanoma) | Synergistic | Suppresses lung metastasis and reduces cisplatin-induced nephrotoxicity in mice.[4] |
| Dihydroartemisinin | Cisplatin | Gastric Cancer Cells | Reverses Resistance | Reduces p-ERK/ERK expression, overcoming cisplatin resistance.[5][6] |
| Alantolactone | Doxorubicin | Acute Myeloid Leukemia | Sensitization | Reduces STAT3 phosphorylation, enhancing the anti-proliferative effects of doxorubicin.[5] |
Experimental Protocols
To rigorously assess the synergistic potential of this compound with chemotherapeutic agents, a series of well-defined experiments are necessary. The following protocols are fundamental to generating the quantitative data required for a comprehensive evaluation.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the chemotherapeutic agent individually and in combination, and to quantify the synergy using the Combination Index (CI).
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent (e.g., cisplatin, doxorubicin).
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy drug alone, and combinations of both at a constant ratio.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[7] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7]
-
Apoptosis Assay
Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound, the chemotherapeutic agent, and their combination at synergistic concentrations (determined from the cell viability assay).
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
After the treatment period, harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To investigate the effect of the combination treatment on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Propidium Iodide (PI) Staining:
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of this compound with chemotherapy.
Putative Signaling Pathway for Synergy
Based on the known mechanisms of sesquiterpene lactones and common chemotherapeutic agents, a potential pathway for their synergistic interaction can be proposed. This often involves the amplification of cellular stress and the inhibition of survival pathways.
Caption: Putative signaling pathway for the synergistic action of this compound and chemotherapy.
Conclusion
The exploration of synergistic combinations of this compound with established chemotherapeutic agents represents a promising avenue for enhancing anticancer efficacy and potentially overcoming drug resistance. The provided data on analogous sesquiterpene lactones strongly supports the rationale for such investigations. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate these combinations and generate the robust data necessary to advance the clinical development of this compound as part of a combination cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of the sesquiterpene lactone, EPD, with cisplatin and paclitaxel in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
Eupalinolide O: Confirming the Role of Reactive Oxygen Species in Apoptosis Induction in Triple-Negative Breast Cancer
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Eupalinolide O's ability to induce apoptosis through the generation of Reactive Oxygen Species (ROS) in triple-negative breast cancer (TNBC) cells. We present a detailed analysis of its performance against other compounds known to induce ROS-dependent cell death, supported by experimental data and detailed protocols to aid in research and drug development.
Performance Comparison: this compound vs. Alternative Compounds
This compound has been identified as a potent inducer of apoptosis in TNBC cells, with its mechanism of action intrinsically linked to the generation of intracellular ROS.[1][2] To objectively evaluate its efficacy, we compare its effects with other compounds investigated for similar properties in the highly aggressive MDA-MB-231 TNBC cell line.
Table 1: Comparison of Apoptotic Induction and ROS Generation
| Compound | Cell Line | Concentration | Treatment Time | Apoptosis Rate (% of cells) | ROS Level (Fold Increase) | Effect of ROS Scavenger (N-acetylcysteine) | Reference |
| This compound | MDA-MB-231 | 10 µM | 24 h | ~35% | ~2.5 | Apoptosis significantly inhibited | [1] |
| Physagulide P | MDA-MB-231 | 6 µM | 24 h | ~40% | ~2.0 | Apoptosis and cell cycle arrest reversed | |
| Paclitaxel + Cephalomannine | MDA-MB-231 | 1 ng/mL each | 48 h | >60% (synergistic effect) | Significant increase | Not explicitly tested with apoptosis, but reversed DNA damage | [3] |
Key Findings:
-
This compound demonstrates a significant pro-apoptotic effect at a concentration of 10 µM, which is directly correlated with a 2.5-fold increase in intracellular ROS levels.[1]
-
The essential role of ROS in this compound-induced apoptosis is confirmed by the reversal of this effect in the presence of the ROS scavenger, N-acetylcysteine (NAC).[1]
-
Compared to Physagulide P, this compound requires a slightly higher concentration to achieve a comparable, albeit slightly lower, apoptotic rate. Both compounds show a similar dependency on ROS generation.
-
The combination of Paclitaxel and Cephalomannine exhibits a potent synergistic effect on apoptosis induction, surpassing that of this compound alone.[3] This combination also elevates ROS levels, suggesting a similar mechanistic pathway.[3]
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment initiates a cascade of intracellular events beginning with the accumulation of ROS. This oxidative stress disrupts mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway. Key signaling molecules involved include the Akt and p38 MAPK pathways.[1][2]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Investigating ROS-Dependent Apoptosis
The following diagram outlines a typical experimental workflow to confirm the role of ROS in compound-induced apoptosis.
Caption: Workflow for ROS-dependent apoptosis analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 10 µM), the vehicle control (e.g., DMSO), or this compound in combination with N-acetylcysteine (NAC, a ROS scavenger, typically at 5-10 mM, pre-incubated for 1-2 hours).
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Procedure:
-
After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Measurement of Intracellular ROS (DCFH-DA Assay)
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After the desired treatment period, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or by flow cytometry (excitation ~488 nm, emission ~525 nm). The increase in fluorescence intensity is proportional to the level of intracellular ROS.
-
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide O: A Comparative Guide to its Inhibition of the Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide O, a natural sesquiterpene lactone, with other known inhibitors of the Akt signaling pathway. The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, making it a key target for drug development. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying molecular interactions to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Performance Comparison of Akt Pathway Inhibitors
The following table summarizes the inhibitory activities of this compound and selected alternative Akt pathway inhibitors. The data is presented to allow for a direct comparison of their potency in various cancer cell lines.
| Inhibitor | Mechanism of Action | Target Cell Line(s) | IC50 (Cell Viability) | IC50 (Akt Inhibition) | Reference(s) |
| This compound | Sesquiterpene lactone, suppresses Akt phosphorylation | MDA-MB-231 (TNBC) | 3.57 µM (72h) | Not explicitly quantified | [1] |
| MDA-MB-453 (TNBC) | 3.03 µM (72h) | Not explicitly quantified | [1] | ||
| MK-2206 | Allosteric inhibitor of Akt1/2/3 | SUNE-1 (Nasopharyngeal) | < 1 µM (72-96h) | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM (cell-free) | [2][3] |
| CNE-1, CNE-2, HONE-1 (Nasopharyngeal) | 3-5 µM (72-96h) | [3] | |||
| Ipatasertib (GDC-0068) | ATP-competitive inhibitor of Akt1/2/3 | LNCaP, PC3, BT474M1 | Not specified | PRAS40 phosphorylation: 157-208 nM | [4] |
| Cancer cell lines with PTEN loss or PIK3CA mutations | Mean: 4.8 µM | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM (cell-free) | [5][6] | ||
| Perifosine | Akt inhibitor, targets PH domain | Multiple Myeloma cell lines | 1.5-15 µM (48h) | 4.7 µM (MM.1S cells) | [7][8] |
| Head and neck squamous carcinoma cells | 0.6-8.9 µM | Not specified | [9][10] |
Note: IC50 values for cell viability and Akt inhibition can vary depending on the cell line, assay conditions, and exposure time. Direct comparison should be made with caution. TNBC stands for Triple-Negative Breast Cancer.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Phospho-Akt (Ser473) and Total Akt
This protocol is essential for qualitatively and semi-quantitatively assessing the inhibition of Akt pathway activation.
1. Cell Lysis and Protein Extraction:
-
Treat cells with this compound or alternative inhibitors at desired concentrations for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Akt.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
The level of Akt phosphorylation is determined by the ratio of the phospho-Akt signal to the total Akt signal.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound or the alternative inhibitors.
-
Include a vehicle-treated control group.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the Akt signaling pathway and a typical experimental workflow for evaluating Akt inhibitors.
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating Akt pathway inhibitors.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Comparative Transcriptomic Analysis of Eupalinolide O and Paclitaxel in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic overview of cells treated with the natural sesquiterpene lactone, Eupalinolide O, and the widely used chemotherapeutic agent, Paclitaxel. Due to the limited availability of direct transcriptomic data for this compound, this analysis utilizes data from the closely related compound, Eupalinolide A, as a proxy. Both this compound and A share a similar chemical scaffold and have demonstrated comparable mechanisms of inducing apoptosis and cell cycle arrest in cancer cells. This comparison aims to shed light on the distinct and overlapping molecular pathways affected by these two anti-cancer agents, providing valuable insights for drug development and mechanistic studies.
Executive Summary
This compound, a natural product, and Paclitaxel, a standard chemotherapy drug, both exhibit potent anti-cancer properties. However, their mechanisms of action at the transcriptomic level show key differences. This guide presents a comparative analysis of their effects on gene expression in cancer cells. While both agents impact pathways related to cell cycle and apoptosis, their specific gene targets and the breadth of their transcriptomic changes differ significantly. This analysis is based on publicly available RNA sequencing data for Eupalinolide A (as a proxy for this compound) and Paclitaxel.
Comparative Transcriptomic Data
The following tables summarize the differentially expressed genes (DEGs) in cancer cells treated with Eupalinolide A and Paclitaxel. The data for Eupalinolide A is derived from studies on non-small cell lung cancer (NSCLC) cell lines (A549 and H1299), while the Paclitaxel data is from breast cancer cell lines.
Table 1: Summary of Differentially Expressed Genes (DEGs) upon Treatment with Eupalinolide A in NSCLC Cell Lines
| Cell Line | Upregulated Genes | Downregulated Genes |
| A549 | 404 | 394 |
| H1299 | 3,613 | 3,996 |
Table 2: Selected Differentially Expressed Genes in Breast Cancer Cells Treated with Paclitaxel
| Gene | Log2 Fold Change | p-value | Function |
| Upregulated | |||
| CCNB1 | 1.85 | < 0.01 | G2/M checkpoint, Mitosis |
| PLK1 | 1.72 | < 0.01 | Mitotic spindle assembly, Cell cycle |
| BUB1 | 1.68 | < 0.01 | Spindle assembly checkpoint |
| Downregulated | |||
| BCL2 | -1.54 | < 0.01 | Anti-apoptotic |
| CCND1 | -1.78 | < 0.01 | G1/S transition |
| MYC | -1.92 | < 0.01 | Cell cycle progression, Proliferation |
Note: The data for Paclitaxel is illustrative and compiled from multiple studies. Specific fold changes and p-values may vary depending on the experimental conditions and cell line.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Caption: Simplified mechanism of action for Paclitaxel leading to apoptosis.
Experimental Workflows
Caption: A typical workflow for a comparative transcriptomics study using RNA sequencing.
Caption: Workflow for experimental validation of anti-cancer effects.
Experimental Protocols
RNA Sequencing Protocol
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., A549, H1299, or MCF-7) in appropriate media and conditions.
-
Treat cells with the desired concentrations of this compound, Paclitaxel, or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels to obtain read counts for each gene.
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify affected biological pathways.
-
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound or Paclitaxel as described for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
A Side-by-Side Comparison of Eupalinolide Isomers for Researchers
A detailed analysis of the anti-cancer and anti-inflammatory properties of Eupalinolide isomers, supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of different Eupalinolide isomers, focusing on their biological activities, particularly in the context of cancer and inflammation. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.
Quantitative Comparison of Biological Activity
The following table summarizes the cytotoxic activities of various Eupalinolide isomers against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Eupalinolide Isomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Eupalinolide A | MiaPaCa-2 (Pancreatic) | CCK8 | Less potent than Eupalinolide B | [Not explicitly quantified in the provided text] |
| MHCC97-L (Hepatocellular) | MTT | Not specified | [1] | |
| HCCLM3 (Hepatocellular) | MTT | Not specified | [1] | |
| A549 (Non-small cell lung) | Not specified | Not specified | [2][3] | |
| H1299 (Non-small cell lung) | Not specified | Not specified | [2][3] | |
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | CCK8 | Most potent among A, B, and O | [Not explicitly quantified in the provided text] |
| TU686 (Laryngeal) | MTT | 6.73 | [4] | |
| TU212 (Laryngeal) | MTT | 1.03 | [4] | |
| M4e (Laryngeal) | MTT | 3.12 | [4] | |
| AMC-HN-8 (Laryngeal) | MTT | 2.13 | [4] | |
| Hep-2 (Laryngeal) | MTT | 9.07 | [4] | |
| LCC (Laryngeal) | MTT | 4.20 | [4] | |
| Eupalinolide J | MDA-MB-231 (Triple-Negative Breast) | MTT | 3.74 ± 0.58 (72h) | [5][6] |
| MDA-MB-468 (Triple-Negative Breast) | MTT | 4.30 ± 0.39 (72h) | [5][6] | |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast) | MTT | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [7] |
| MDA-MB-453 (Triple-Negative Breast) | MTT | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [7] |
Signaling Pathways and Mechanisms of Action
The anti-cancer and anti-inflammatory effects of Eupalinolide isomers are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms of action for Eupalinolide A, B, and J.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Eupalinolide isomers and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
-
Cell Seeding: Seed cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": A scratch is created in the monolayer using a sterile pipette tip.
-
Imaging: The "wound" is imaged immediately after scratching (time 0) and at regular intervals thereafter.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time. A faster closure rate indicates higher cell migratory capacity.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic ability of cells.
-
Chamber Setup: A Transwell insert with a porous membrane is placed into a well of a culture plate. The lower chamber contains a chemoattractant (e.g., serum-containing medium), while the upper chamber contains the cells in a serum-free medium.
-
Cell Seeding: The cells to be tested are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a specific period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Staining and Counting: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is an indicator of their migratory potential.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide O: A Preclinical Comparative Guide to its Therapeutic Potential in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of Eupalinolide O with established chemotherapy agents, paclitaxel and doxorubicin. The data presented is intended to inform researchers and drug development professionals on the emerging evidence supporting this compound as a promising anti-cancer compound.
Executive Summary
This compound, a sesquiterpene lactone, has demonstrated significant anti-cancer activity in preclinical models of triple-negative breast cancer (TNBC). This guide summarizes the available quantitative data on the efficacy of this compound and compares it with paclitaxel and doxorubicin, two standard-of-care chemotherapeutics for breast cancer. The evidence suggests that this compound exerts its anti-tumor effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including the Akt/p38 MAPK and STAT3 pathways.
Comparative Efficacy in Preclinical Models
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound, paclitaxel, and doxorubicin in the MDA-MB-231 human triple-negative breast cancer cell line.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Incubation Time | Citation |
| This compound | MDA-MB-231 | 10.34 µM | 24 h | [1] |
| 5.85 µM | 48 h | [1] | ||
| 3.57 µM | 72 h | [1] | ||
| Paclitaxel | MDA-MB-231 | ~5 nM (0.005 µM) | 5 days | [2] |
| ~0.3 µM | Not Specified | [3][4] | ||
| 2 nM (0.002 µM) | Not Specified | [5] | ||
| Doxorubicin | MDA-MB-231 | 1.65 µg/mL (~2.85 µM) | Not Specified | [6] |
| 1 µM | 48 h | [7] | ||
| 6602 nM (6.602 µM) | 48 h | [8] | ||
| 1.38 µg/mL (~2.38 µM) | 48 h | |||
| 87.7 nM (0.0877 µM) | Not Specified | [9] |
Table 2: In Vivo Tumor Growth Inhibition (MDA-MB-231 Xenograft Models)
| Compound | Model | Treatment Details | Key Findings | Citation |
| This compound | Nude mice with MDA-MB-231 xenografts | Low-dose and high-dose treatment for 20 days | Significantly suppressed tumor growth. High-dose group showed remarkably lower fluorescent intensity from luciferase-labeled cells.[1][10] | [1][10] |
| Paclitaxel | Nude mice with MDA-MB-231 xenografts | 10 mg/kg/day | Decreased tumor growth compared to control.[11] | [11][12][13][14][15] |
| Doxorubicin | Nude mice with MDA-MB-231 xenografts | 10 mg/kg, once per week for 4 weeks | Significantly suppressed tumor growth.[16] | [16][17][18][19][20] |
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity is attributed to its ability to modulate critical signaling pathways involved in cell survival and proliferation.
This compound Signaling Pathway
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by generating reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway.[1][10] It leads to the downregulation of Akt phosphorylation and upregulation of p38 phosphorylation.[1] While direct evidence for this compound on the STAT3 pathway is still emerging, the related compound Eupalinolide J has been shown to suppress the growth of TNBC cells by targeting the STAT3 signaling pathway.[21]
Caption: this compound signaling pathway in cancer cells.
Paclitaxel and Doxorubicin Signaling Pathways
Paclitaxel and doxorubicin, as established chemotherapeutic agents, also impact these signaling pathways, albeit through different primary mechanisms. Paclitaxel is known to inhibit the PI3K/Akt signaling pathway.[22][23] Doxorubicin has been shown to affect Akt and STAT3 signaling, with some studies indicating it can increase Akt activity as a cellular defense mechanism.[24][25][26][27]
Caption: Comparative signaling of Paclitaxel and Doxorubicin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Caption: Workflow for Western Blot analysis.
Conclusion
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cordycepin Enhances the Therapeutic Efficacy of Doxorubicin in Treating Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of Stat3 increases doxorubicin sensitivity in a human metastatic breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imatinib reverses doxorubicin resistance by affecting activation of STAT3-dependent NF-κB and HSP27/p38/AKT pathways and by inhibiting ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and disposal of Eupalinolide O, a sesquiterpene lactone with potent anticancer activities. Adherence to these procedures is critical to ensure laboratory safety, protect personnel from exposure, and prevent environmental contamination.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and adhere to the following personal protective equipment (PPE) and handling requirements.
| Safety Requirement | Specification |
| Personal Protective Equipment (PPE) | - Gloves: Double chemotherapy gloves are recommended. - Eye Protection: Safety goggles with side shields. - Lab Coat: A dedicated lab coat should be worn. - Respiratory Protection: Use a respirator if handling the powder outside of a certified chemical fume hood. |
| Handling Area | All handling of this compound, especially of the pure compound, should be conducted in a designated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols. |
| Spill Management | In case of a spill, cordon off the area. For small spills, gently cover with an absorbent material, then collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
II. Standard Disposal Procedure for this compound Waste
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be disposed of as hazardous chemical waste.
Step-by-Step Standard Disposal:
-
Segregation: Do not mix this compound waste with other laboratory waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity of waste, and the associated hazards (e.g., "Cytotoxic," "Toxic to Aquatic Life").
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound waste down the drain or in the regular trash.
III. Experimental Protocol for Chemical Inactivation of this compound
For laboratories equipped to perform chemical neutralization of hazardous waste, the following experimental protocols are proposed based on the known reactivity of sesquiterpene lactones. These methods aim to open the reactive α-methylene-γ-lactone ring, a key structural feature for its biological activity.
Important Note: These are generalized protocols and should be validated on a small scale under controlled laboratory conditions to ensure complete degradation before being adopted for routine use. The efficacy of the degradation should be confirmed by an appropriate analytical method (e.g., HPLC, LC-MS) if possible.
A. Alkaline Hydrolysis
This method utilizes a strong base to hydrolyze the lactone ring of this compound.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction Setup: For every 1 mg of this compound waste, add 10 mL of the 1 M NaOH solution in a suitable container (e.g., a borosilicate glass bottle).
-
Reaction Conditions: Loosely cap the container to avoid pressure buildup and stir the solution at room temperature for at least 24 hours.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
Disposal: The neutralized solution can then be disposed of as aqueous chemical waste according to your institution's guidelines.
B. Oxidative Degradation using Sodium Hypochlorite
This method employs a common laboratory disinfectant and oxidizing agent to degrade this compound.
-
Preparation: In a chemical fume hood, use a commercially available sodium hypochlorite solution (e.g., bleach, typically 5-8% NaOCl).
-
Reaction Setup: For every 1 mg of this compound waste, add 10 mL of the sodium hypochlorite solution.
-
Reaction Conditions: Stir the solution at room temperature for at least 24 hours in a loosely capped container.
-
Quenching (Optional but Recommended): To neutralize any remaining hypochlorite, add a quenching agent such as sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Disposal: Dispose of the resulting solution as hazardous chemical waste.
| Parameter | Alkaline Hydrolysis | Oxidative Degradation |
| Reagent | 1 M Sodium Hydroxide | Sodium Hypochlorite Solution (5-8%) |
| Reagent Volume | 10 mL per 1 mg of waste | 10 mL per 1 mg of waste |
| Reaction Time | ≥ 24 hours | ≥ 24 hours |
| Temperature | Room Temperature | Room Temperature |
| Post-treatment | Neutralization (pH 6-8) | Optional quenching |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By implementing these procedures, your laboratory can maintain a high standard of safety and environmental responsibility when working with this compound. Always consult your institution's specific guidelines for hazardous waste management.
Personal protective equipment for handling Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Eupalinolide O. As a sesquiterpene lactone with potential cytotoxic properties, stringent adherence to safety measures is paramount to ensure personnel safety and prevent environmental contamination. The following information is synthesized from safety data for structurally related compounds and general best practices for handling cytotoxic agents.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |
Sesquiterpene lactones, as a class, are known to be potent contact allergens, and repeated exposure can lead to allergic contact dermatitis.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Chemotherapy Gloves | Nitrile or neoprene gloves are recommended.[4] Latex gloves are not suitable.[4] Long-cuffed gloves reduce skin contact risk by over 80%.[4] When double-gloving, the outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. |
| Eyes/Face | Tightly-fitting Safety Goggles or Face Shield | Must comply with EN 166 or OSHA 29 CFR 1910.133 standards.[5][6] A face shield provides additional protection against splashes.[5] |
| Body | Impervious Clothing/Disposable Gown | A disposable, liquid-tight overall with a hood is recommended.[4] Non-certified workwear should be made of a mixed cotton/polyester fabric with a minimum of 65% polyester and a fabric thickness of at least 245 g/m². |
| Respiratory | Certified Respirator | At a minimum, a particle-filtering half mask or a half mask with appropriate filters is required.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Feet | Closed-toe Shoes and Shoe Covers | Neoprene or nitrile rubber boots are recommended for large-scale operations.[4] Trouser legs should be worn over boots to prevent liquids from entering.[4] |
Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.
-
Weighing and Aliquoting: Conduct all manipulations of solid this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When dissolving, add the solvent slowly to the solid to minimize aerosolization.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate deactivating agent (if known) or a strong cleaning agent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
Storage Conditions: this compound should be stored in a tightly sealed container in a cool, well-ventilated, and dry place, away from direct sunlight and sources of ignition.[1] For long-term stability, storage at -20°C as a powder or -80°C in a solvent is recommended.[1] Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Caption: Workflow for managing an this compound spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[7]
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.[7]
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management service in accordance with local, state, and federal regulations.[7][8] Do not dispose of this compound down the drain or in regular trash.[1]
First Aid Measures
In case of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention and show the safety data sheet or product label to the medical professional. |
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. cutaneousallergy.org [cutaneousallergy.org]
- 3. chemotechnique.se [chemotechnique.se]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. fishersci.com [fishersci.com]
- 7. web.uri.edu [web.uri.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
